L-6-Hydroxydopa
Description
Significance in Neuropharmacology and Biochemistry
L-6-Hydroxydopa is a compound of interest in the fields of biochemistry and pharmacology. ontosight.ai It is chemically distinct from its precursor, L-DOPA, due to the addition of a hydroxyl group at the 6-position, which influences its pharmacokinetics and pharmacodynamics. ontosight.ai Research indicates that this compound can interfere with the synthesis of catecholamines, potentially altering neurological functions. ontosight.ai Studies have explored its effects on the central nervous system and its use as a tool in neuroscience research to investigate mechanisms of neurodegeneration and the regulation of catecholamine synthesis. ontosight.ai Its potential neurotoxic effects are also a subject of interest, offering insights into the pathogenesis of neurodegenerative diseases. ontosight.ai
Role as a Derivative of L-DOPA in Catecholamine Systems
This compound is a derivative of the amino acid L-DOPA (L-3,4-dihydroxyphenylalanine). ontosight.aiwikipedia.orgwikipedia.org L-DOPA is a critical precursor in the biosynthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine. ontosight.aiwikipedia.org L-DOPA is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). wikipedia.orgresearchgate.net this compound is an ortho-hydroxylated derivative of L-DOPA. umich.edu This structural relationship is significant because this compound can interact with the systems involved in L-DOPA and catecholamine metabolism and transport. ontosight.aiebi.ac.uk
Overview of Research Utility as a Neurotoxin
This compound is recognized as a catecholaminergic neurotoxin used in scientific research. wikipedia.org It is a precursor and prodrug of 6-hydroxydopamine (6-OHDA). wikipedia.org this compound damages noradrenergic and dopaminergic neurons. wikipedia.org It offers certain advantages over 6-OHDA, such as the ability to cross the blood–brain barrier into the central nervous system, allowing for systemic administration rather than requiring direct injection into the brain. wikipedia.org This neurotoxic property makes this compound a valuable tool for creating experimental animal models to study neurodegenerative diseases, particularly those affecting catecholaminergic pathways. ontosight.aiwikipedia.orgnovanet.ca The use of neurotoxins like this compound has been instrumental in modeling disorders and investigating the mechanisms of neurodegeneration. nih.govresearchgate.net Research using this compound in experimental models helps to investigate the mechanisms of neurodegeneration and the regulation of catecholamine synthesis. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11-13H,1,10H2,(H,14,15)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKRUSPZOTYMAT-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1O)O)O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949974 | |
| Record name | 2,5-Dihydroxytyrosinato(3-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27244-64-0 | |
| Record name | 6-Hydroxy-L-DOPA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27244-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxydopa, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027244640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dihydroxytyrosinato(3-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dihydroxy-L-tyrosine, 3-(2,4,5-Trihydroxyphenyl)-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXYDOPA, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/580PK2O48O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context of L 6 Hydroxydopa Research
Early Discoveries and Initial Characterization
L-6-Hydroxydopa is a derivative of the amino acid L-DOPA, which is a crucial precursor in the biosynthesis of catecholamine neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and epinephrine. ontosight.ai Chemically, this compound is distinct from L-DOPA due to the addition of a hydroxyl group at the 6-position, a modification that influences its pharmacokinetic and pharmacodynamic properties. ontosight.ai The compound was described in the scientific literature by 1969. wikipedia.org
Early characterization efforts involved understanding its chemical structure and its relationship to other catecholamines. It is also known as 2,4,5-Trihydroxyphenylalanine (B1664685). ontosight.ai Studies identified its molecular formula as C9H11NO5 and its molecular weight as 213.19 g/mol . ontosight.ainih.gov
Beyond its chemical properties, initial research began to explore its biological interactions, particularly within the nervous system. ontosight.ai It was recognized that this compound could potentially interfere with catecholamine synthesis. ontosight.ai
Interestingly, 6-hydroxydopa (the racemic mixture or stereoisomer not specified as L-) was also identified as a component at the active site of some eukaryotic enzymes, specifically copper amine oxidases. researchgate.netnih.gov In these enzymes, a tyrosine residue undergoes post-translational modification to form 6-hydroxydopa quinone (also known as Topa quinone, TPQ), which serves as an essential cofactor for catalyzing amine oxidation. researchgate.netdrugbank.com This biochemical role in enzymes presented a contrasting perspective to its emerging identification as a neurotoxic agent.
Evolution of Understanding as a Selective Catecholaminergic Neurotoxin
The understanding of this compound evolved significantly with the discovery of its neurotoxic properties, particularly its selectivity for catecholaminergic neurons. This selectivity is a key feature that made it a valuable tool in experimental neuroscience.
A major breakthrough in this area was the recognition of this compound as a precursor or prodrug of 6-hydroxydopamine (6-OHDA), a well-established catecholaminergic neurotoxin. wikipedia.orgnih.gov Unlike 6-OHDA, this compound possesses the ability to cross the blood-brain barrier, allowing for systemic administration in animal models, which offered advantages over the direct intracerebral injection required for 6-OHDA. wikipedia.orgnih.gov Once inside the brain, this compound can be biotransformed by amino acid decarboxylase (AADC) into 6-OHDA. nih.gov
The neurotoxic action of 6-OHDA, derived from this compound, is primarily attributed to its selective uptake into catecholaminergic neurons via their respective transporters (dopamine and norepinephrine transporters). researchgate.netelsevier.esresearchgate.net Inside these neurons, 6-OHDA undergoes auto-oxidation, leading to the generation of reactive oxygen species (ROS), including superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals. researchgate.netresearchgate.netuchile.cl This oxidative stress can overwhelm the neuron's antioxidant defenses, causing damage to cellular components, including mitochondria, and ultimately leading to neuronal death through mechanisms such as apoptosis and necrosis. researchgate.netelsevier.esresearchgate.netuchile.clnih.gov
Research also indicated that this compound itself, or a rapidly produced metabolite, could act as an excitotoxic agent by interacting with excitatory amino acid (EAA) receptors, specifically AMPA receptors, and to a lesser extent, kainate receptors. nih.govumich.edu This interaction was suggested as an additional mechanism contributing to neurodegeneration, particularly in areas with dopaminergic innervation. umich.edu
Studies using this compound in developing rats demonstrated long-term modifications in brain noradrenaline content, with regional differences depending on the timing of administration during development. nih.gov This highlighted the compound's ability to induce lasting changes in catecholaminergic systems.
Influence on Neurodegeneration Research Paradigms
The selective neurotoxic properties of this compound and its metabolite 6-OHDA have profoundly influenced neurodegeneration research, particularly in the development of animal models for Parkinson's disease (PD). wikipedia.orgelsevier.esnih.gov The ability of these compounds to selectively target dopaminergic and noradrenergic neurons mirrors the neuronal loss observed in PD, making them invaluable tools for studying the mechanisms underlying this disease. elsevier.esuchile.cl
The use of this compound and 6-OHDA in creating experimental models has allowed researchers to investigate various aspects of neurodegeneration, including oxidative stress, mitochondrial dysfunction, neuroinflammation, and the molecular pathways leading to neuronal death. researchgate.netelsevier.esresearchgate.netnih.gov These models have been instrumental in elucidating the cellular and molecular events involved in the degeneration of catecholaminergic neurons.
Animal models created with 6-OHDA (derived from this compound) have been used for decades to produce lesions of nigrostriatal dopaminergic neurons in rats, helping to study dopamine receptor supersensitivity and the functional consequences of dopaminergic denervation. elsevier.esupenn.edu While these models may not replicate all aspects of human PD, they effectively reproduce key cellular processes like oxidative stress, neuroinflammation, and neuronal death by apoptosis, providing a platform for identifying potential therapeutic targets. elsevier.esnih.gov
Furthermore, research using this compound and 6-OHDA has contributed to the broader understanding of neurotoxic mechanisms that may be relevant to other neurodegenerative conditions. The investigation into their interaction with EAA receptors, for instance, has implicated excitotoxicity as a potential factor in neurodegenerative events affecting dopaminergic systems. umich.edu
The historical research on this compound has thus been crucial in establishing experimental paradigms that continue to be used to investigate the complex pathophysiology of neurodegenerative diseases and to evaluate potential neuroprotective strategies.
Relevant Research Findings on this compound and 6-Hydroxydopamine Neurotoxicity:
| Research Area | Key Findings | Relevant Citations |
| Mechanism of Neurotoxicity | Auto-oxidation leading to ROS generation (superoxide, H2O2, hydroxyl radical). researchgate.netresearchgate.netuchile.cl | researchgate.netresearchgate.netuchile.cl |
| Inhibition of mitochondrial complex I and IV function. researchgate.netresearchgate.net | researchgate.netresearchgate.net | |
| Excitotoxic effects via interaction with AMPA and kainate receptors. nih.govumich.edu | nih.govumich.edu | |
| Selectivity | Preferential uptake into catecholaminergic neurons (dopaminergic and noradrenergic) via transporters. researchgate.netelsevier.esresearchgate.netuchile.cl | researchgate.netelsevier.esresearchgate.netuchile.cl |
| Conversion to 6-OHDA | This compound is converted to 6-OHDA by amino acid decarboxylase (AADC). nih.govnih.gov | nih.govnih.gov |
| Influence on Neurotransmitters | Can interfere with catecholamine synthesis. ontosight.ai Produces long-term changes in brain noradrenaline content depending on developmental stage. nih.gov | ontosight.ainih.gov |
This table summarizes some of the detailed research findings regarding the mechanisms and effects of this compound and its active metabolite 6-OHDA, highlighting their role as selective catecholaminergic neurotoxins.
Biosynthesis and Metabolic Pathways of L 6 Hydroxydopa
Enzymatic Formation from Precursors
Enzymatic pathways for L-6-Hydroxydopa biosynthesis typically involve the modification of related amino acids such as tyrosine or L-DOPA. tandfonline.com
Tyrosinase (EC 1.14.18.1), a key enzyme in melanin (B1238610) biosynthesis, has been implicated in the enzymatic formation of 6-hydroxydopa. tandfonline.comgenominfo.orgresearchgate.net While tyrosinase is primarily known for catalyzing the hydroxylation of tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone (B1195961), research indicates its capacity to catalyze steps leading to 6-hydroxydopa and its oxidized form, topa quinone, from tyrosine via L-DOPA. tandfonline.com
Studies using human tyrosinase obtained from cultured melanoma cells demonstrated the enzyme's ability to oxygenate 2,4-dihydroxyphenylalanine to 6-hydroxydopa. nih.govmedicaljournalssweden.semedicaljournalssweden.se This enzymatic oxygenation requires the presence of a reducing co-substrate, such as L-DOPA or dopamine (B1211576). nih.govmedicaljournalssweden.semedicaljournalssweden.se The rate of oxygenation of 2,4-dihydroxyphenyl-D,L-alanine by human tyrosinase was observed to be comparable to that of L-tyrosine, the enzyme's canonical substrate. nih.govmedicaljournalssweden.semedicaljournalssweden.se
Furthermore, the formation of the topaquinone (B1675334) cofactor, which is derived from a peptidyl dopa moiety in copper amine oxidases, appears to involve a hydroxylation event. This process is thought to proceed via nucleophilic addition of water to dopaquinone followed by re-oxidation, although whether this specific hydroxylation step is enzyme-catalyzed or occurs non-enzymatically in this context remains to be fully elucidated. mdpi.com
Methaemoglobin has also been shown to catalyze the formation of both L-DOPA and 6-OH-dopa from tyrosine in the presence of ascorbic acid and hydrogen peroxide, highlighting another potential enzymatic or pseudo-enzymatic route under specific conditions. medicaljournals.semedicaljournalssweden.se
Non-Enzymatic Generation Pathways
Beyond enzymatic catalysis, this compound can also be generated through non-enzymatic processes, particularly involving auto-oxidation of its precursors. L-DOPA, when dissolved in physiological salt solutions, can undergo auto-oxidation to form topa (6-hydroxydopa). tandfonline.com This spontaneously formed 6-hydroxydopa can then further oxidize non-enzymatically to topa quinone. tandfonline.com The rate of this non-enzymatic conversion is significantly accelerated by the presence of ferrous ions, and even more so in conjunction with hydrogen peroxide. tandfonline.com
While the direct non-enzymatic formation of 6-hydroxydopa from common catecholamine precursors like L-DOPA or tyrosine through mechanisms involving reactive oxygen species is not as extensively detailed as its enzymatic formation or its own oxidation, the susceptibility of catechols to oxidation suggests such pathways are plausible. For instance, hydroxyl radical attack on dopamine can lead to oxidation products, including quinone species. nih.gov The auto-oxidation of L-DOPA to 6-hydroxydopa is a well-documented non-enzymatic route. tandfonline.com
Oxidation Products and Metabolites
A significant aspect of this compound's biochemistry is its propensity for oxidation, leading to the formation of reactive metabolites. The primary oxidation product is topa quinone. tandfonline.com
Topa quinone (TPQ) is the oxidized form of 6-hydroxydopa. tandfonline.com Its formation can occur through both enzymatic and non-enzymatic oxidation of 6-hydroxydopa. tandfonline.com Topa quinone holds significant biological importance as an essential redox cofactor found covalently bound in certain enzymes, particularly copper amine oxidases. tandfonline.comwikipedia.org In these enzymes, topa quinone is generated through a post-translational modification of a specific tyrosine residue, often involving copper ions, and its formation is crucial for the enzyme's catalytic activity in oxidizing amines. tandfonline.comresearchgate.netmdpi.com Aerial oxidation of 6-hydroxydopa is a mechanism by which the topaquinone cofactor is generated in these enzymes. mdpi.com
The biochemical impact of 6-hydroxydopa is closely linked to its chemical reactivity and redox capacity, particularly upon oxidation. tandfonline.com 6-hydroxydopa derivatives readily undergo one-electron oxidation, leading to the formation of semiquinone radicals. mdpi.com Further oxidation yields quinone species, such as hydroxy-p-quinones. researchgate.net
These oxidized forms are highly reactive. For example, o-quinones derived from catechols can undergo addition reactions with water to form hydroxylated catechols, which are themselves susceptible to rapid aerial oxidation, forming hydroxy-p-quinones and semiquinones. researchgate.netmdpi.com Hydroxyquinone imines, formed from oxidized amino catechols, can further react with amines to generate quinone imines. researchgate.net These quinonoid compounds are known to be reactive electrophiles and can undergo polymerization reactions. mdpi.com The high reactivity of oxidized 6-hydroxydopa, particularly its quinone forms, allows them to alkylate crucial protein nucleophiles, contributing to their biological effects. unina.it
Implications of Endogenous Formation
While free this compound and topa quinone are not typically found as stable end products in normal metabolic pathways, their potential for endogenous formation, even transiently, has significant implications. tandfonline.com The possibility of their in vivo generation from precursors like L-DOPA or tyrosine through enzymatic or non-enzymatic means is a key area of neurochemical and neuropathological research due to their known neurotoxic properties. tandfonline.com
This compound is recognized as a catecholaminergic neurotoxin. wikipedia.org The endogenous production of related neurotoxic species, such as 6-hydroxydopamine (a metabolite of 6-hydroxydopa), from unsequestered dopamine derived from L-DOPA has been reported and linked to oxidative stress and neurodegeneration, particularly in the context of conditions like Parkinson's disease. nih.govplos.org The fact that human melanocyte tyrosinase can produce 6-hydroxy-DOPA suggests a potential pathway for the endogenous formation of this compound, raising the possibility that it or other abnormal metabolites from catecholamine synthesis could act as endogenous neurotoxins, contributing to the selective vulnerability of catecholaminergic neurons. umich.edu The oxidative metabolism of dopamine, both enzymatic and non-enzymatic, generates reactive oxygen species and quinones that contribute to oxidative stress, a factor implicated in neurodegenerative processes. plos.org The formation of metabolites like 6-hydroxydopamine in the brain following administration of 6-hydroxydopa further underscores the metabolic fate and potential impact of endogenously formed 6-hydroxydopa. nih.gov
Neurotoxicity Mechanisms of L 6 Hydroxydopa
Oxidative Stress Induction
A central feature of L-6-Hydroxydopa's cytotoxicity is its capacity to induce overwhelming oxidative stress within neurons. nih.gov This is achieved through the generation of highly reactive molecules that damage essential cellular components. The process is initiated rapidly upon introduction of the toxin and is considered a primary trigger for the downstream events leading to cell death. nih.gov
The neurotoxicity of this compound is fundamentally linked to its ability to produce reactive oxygen species (ROS). researchgate.net The metabolism and auto-oxidation of this compound generate a series of ROS, including hydrogen peroxide (H₂O₂), superoxide (B77818) radicals (O₂⁻), and hydroxyl radicals (OH•). researchgate.netnih.gov The accumulation of these species disrupts cellular homeostasis, causing damage to proteins, lipids, and DNA, which ultimately results in cellular dysfunction and apoptosis. nih.gov The generation of H₂O₂ is a significant contributor to the cell death process. nih.gov In serotonergic cell lines, L-dopa administration has been shown to dose-dependently increase intracellular ROS, leading to cell death. nih.gov
This compound readily undergoes auto-oxidation in physiological conditions, a process that does not require enzymatic activity. nih.gov This chemical reaction is a major source of the ROS that mediate its toxicity. researchgate.net The auto-oxidation of this compound proceeds quickly, leading to the formation of H₂O₂ and the corresponding p-quinone. nih.govnih.gov Studies have demonstrated that this neurotoxicity is initiated primarily via extracellular auto-oxidation, with the resulting oxidative products, particularly hydrogen peroxide, being responsible for inducing cell death. nih.gov This process can occur independently of the dopamine (B1211576) transporter, initiating oxidative stress from outside the cell. nih.gov
The excessive production of ROS initiated by this compound leads to lipid peroxidation, a chain reaction of oxidative degradation of lipids within cellular membranes. wikipedia.org This process compromises the integrity and function of cell membranes. Research has shown that administration of L-dopa to mice with pre-existing neuronal injury induced by this compound markedly increases the levels of thiobarbituric acid reacting substances (TBARS), an indicator of lipid peroxidation, in the striatum and frontal cortex. nih.gov This suggests that this compound enhances neuronal damage by promoting the peroxidation of lipids. nih.gov This is further supported by findings that L-dopa treatment can enhance iron-induced lipid peroxidation in the rat striatum, which corresponds with an increase in this compound levels. nih.gov
Mitochondrial Dysfunction
Mitochondria are primary targets of this compound's toxic actions. The oxidative stress induced by the neurotoxin directly impairs mitochondrial function, disrupting cellular energy metabolism and initiating apoptotic pathways. nih.govnih.gov
This compound is a potent inhibitor of the mitochondrial electron transport chain, which is critical for ATP production. nih.gov It directly inhibits the activity of specific respiratory complexes, leading to a bioenergetic crisis. Research has identified NADH dehydrogenase (Complex I) and cytochrome c oxidase (Complex IV) as two key enzymes that are completely inhibited by this compound. nih.govnih.gov The inhibition of Complex I by this compound is a reversible process and is attributed to the toxin itself rather than its oxidation byproducts. nih.gov
Table 1: Inhibition of Mitochondrial Respiratory Chain Complexes by this compound
| Complex | Enzyme Name | IC50 Value |
| Complex I | NADH Dehydrogenase | 10.5 µM nih.gov |
| Complex IV | Cytochrome c Oxidase | 34 µM nih.gov |
IC50 represents the concentration of a substance required to inhibit a biological process by 50%.
A critical consequence of respiratory chain inhibition and oxidative damage is the dissipation of the mitochondrial membrane potential (ΔΨm). nih.gov The collapse of this potential is a key event in the progression of apoptosis. Studies using SH-SY5Y human neuroblastoma cells have shown that this compound significantly decreases the mitochondrial membrane potential. nih.gov This mitochondrial depolarization is an early event in the toxic cascade, preceding the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. researchgate.net The reduction in mitochondrial membrane potential is a hallmark of this compound-induced mitochondrial damage and a commitment step towards cell death. nih.govmdpi.com
Excitotoxicity via Excitatory Amino Acid Receptors
This compound, also known as 2,4,5-trihydroxyphenylalanine (B1664685) (TOPA), exhibits neurotoxic properties through its interaction with excitatory amino acid (EAA) receptors. Its excitotoxic effects are primarily mediated by non-N-methyl-D-aspartate (non-NMDA) receptors, a class of ionotropic glutamate (B1630785) receptors that play a crucial role in fast excitatory synaptic transmission in the central nervous system.
Interaction with Non-NMDA Receptors
Research has demonstrated that the neurotoxic effects of this compound can be mitigated by CNQX, a specific antagonist of the AMPA/kainate subtypes of non-NMDA receptors. This suggests that this compound's excitotoxicity is largely dependent on its activity at these receptor sites. nih.gov It is believed that abnormal metabolites of L-DOPA, such as this compound, could function as excitotoxic agents by acting on AMPA receptors, providing a potential mechanism for neurodegeneration in brain regions with dopaminergic innervation. nih.gov
AMPA Receptor Binding
This compound has been identified as a selective displacer of [3H]AMPA binding in the rodent brain. nih.gov Studies have shown that this compound is as potent as kainate in displacing [3H]AMPA binding, exhibiting an IC50 value of 32 microM. nih.gov In contrast, other related compounds such as dopamine, 6-hydroxydopamine, and L-DOPA were found to be ineffective displacers of [3H]AMPA binding. nih.gov This high-affinity binding to AMPA receptors underscores a primary mechanism through which this compound may induce excitotoxicity.
Kainate Receptor Interactions
While the primary interaction of this compound is with AMPA receptors, it also demonstrates some activity at kainate receptors. At a concentration of 100 microM, this compound was found to displace 20% of [3H]kainate binding. nih.gov However, it did not show any significant displacement of binding to NMDA or phencyclidine (PCP) receptors, nor to dopaminergic D1 and D2 receptors, highlighting its selectivity for non-NMDA receptor subtypes. nih.gov
| Compound | Receptor Interaction | Potency/Effectiveness |
| This compound | AMPA Receptor | Potent displacer of [3H]AMPA binding (IC50 = 32 µM) |
| Kainate Receptor | Displaced 20% of [3H]kainate binding at 100 µM | |
| NMDA Receptor | No significant displacement | |
| Dopamine (D1/D2) Receptors | No significant displacement | |
| Kainate | AMPA Receptor | Potent displacer of [3H]AMPA binding |
| Dopamine | AMPA Receptor | Ineffective displacer |
| 6-Hydroxydopamine | AMPA Receptor | Ineffective displacer |
| L-DOPA | AMPA Receptor | Ineffective displacer |
Protein Modification and Aggregation
The neurotoxicity of this compound is also attributed to its ability to induce protein modification and aggregation. As a highly reactive molecule, this compound can covalently bind to cellular macromolecules and promote the cross-linking of proteins, leading to cellular dysfunction and death.
Covalent Binding to Cellular Macromolecules
This compound has been identified as a redox cofactor at the active site of bovine serum amine oxidase, indicating its capacity to play a functional role within an enzyme's active site. nih.gov However, its reactivity can also be detrimental. The covalent modification of proteins by reactive metabolites is a known mechanism of toxicity that can disrupt protein structure and function. Studies on related catecholamines have shown that their metabolites can covalently modify proteins. For instance, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), a metabolite of dopamine, can covalently modify lysine (B10760008) residues and has been shown to be a reactive species capable of modifying and inhibiting enzymes crucial for dopamine synthesis. nih.gov This suggests a similar potential for this compound to covalently bind to and alter the function of essential cellular proteins.
Implications for Alpha-Synuclein (B15492655) Aggregation
This compound (6-OHDA), a hydroxylated analog of dopamine, is a potent neurotoxin widely utilized in experimental models to study the pathological hallmarks of Parkinson's disease (PD), including the aggregation of alpha-synuclein (α-synuclein). semanticscholar.orgnih.gov The accumulation of misfolded α-synuclein into toxic oligomers and larger aggregates, such as Lewy bodies, is a central feature of PD pathology. semanticscholar.orgstressmarq.com Research indicates that 6-OHDA actively contributes to this process through multiple mechanisms.
Studies have shown that 6-OHDA can directly trigger the aggregation of recombinant α-synuclein in vitro. nih.gov This neurotoxin is believed to abolish the anti-apoptotic properties of α-synuclein by inhibiting its degradation by the proteasome, which leads to an increased intracellular concentration of the protein. nih.govnih.gov This elevation in α-synuclein levels enhances its propensity to aggregate. nih.gov The toxic oligomeric forms of α-synuclein, rather than the large fibrillar aggregates, are increasingly considered the primary toxic species responsible for neuronal death. stressmarq.com These oligomers can disrupt cellular membranes, leading to cell death. youtube.com
Furthermore, 6-OHDA-induced neurotoxicity creates a cellular environment that is conducive to α-synuclein accumulation. mdpi.com In mouse models, the combination of α-synuclein pre-formed fibrils (PFFs) and 6-OHDA results in significant damage to the nigrostriatal pathway and pronounced α-synuclein-positive aggregation. nih.govhelsinki.fi These findings suggest that neurons already containing α-synuclein aggregates are particularly vulnerable to the toxic effects of 6-OHDA. nih.govhelsinki.fi The neurotoxin enhances the accumulation of the cytosolic form of α-synuclein, indicating a disruption of its normal recycling and function. mdpi.com While low concentrations of α-synuclein may offer some protection against 6-OHDA, higher concentrations are cytotoxic, a dual role that appears to be linked to its effect on proteasome activity. nih.gov
| Experimental Model | Key Findings on 6-OHDA and α-Synuclein Aggregation | Reference |
| TSM1 neurons and SH-SY5Y neuroblastoma cells | 6-OHDA inhibits proteasomal degradation of α-synuclein, increasing its intracellular concentration and promoting aggregation. | nih.gov |
| Recombinant α-synuclein (in vitro) | 6-OHDA directly triggers the aggregation of α-synuclein. | nih.gov |
| C57BL/6 wild-type male mice | Combined injection of α-synuclein pre-formed fibrils and 6-OHDA leads to significant nigrostriatal damage and α-synuclein aggregation. | nih.govhelsinki.fi |
| SH-SY5Y human neuroblastoma cells | 6-OHDA induces a significant accumulation of the cytosolic form of α-synuclein. | mdpi.com |
| SH-SY5Y dopaminergic neural cells | High concentrations (10 to 40 µmol/L) of α-synuclein exhibit cytotoxicity in the presence of 6-OHDA, linked to strong proteasome inhibition. | nih.gov |
Apoptotic Pathways Activation
This compound is a well-established inducer of apoptosis, or programmed cell death, in neuronal cells. nih.govnih.gov Its neurotoxic effects are mediated through the activation of several intricate apoptotic signaling cascades, which ultimately converge to execute the cellular death program. Key pathways implicated in 6-OHDA-induced apoptosis include the activation of caspases, the JNK/c-Jun pathway, and MAPK signaling.
Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis. Exposure to 6-OHDA leads to the activation of a cascade of these enzymes in neuronal cells. nih.govnih.gov A critical event in this process is the translocation of cytochrome c from the mitochondria into the cytosol, which precedes the activation of caspase-3-like proteases. nih.gov
Research has demonstrated that 6-OHDA triggers the activation of initiator caspases, such as caspase-2 and caspase-8, which in turn activate the executioner caspase, caspase-3. tandfonline.com Activated caspase-3 is a key mediator of 6-OHDA-induced neuronal death. nih.govnih.govpnas.org Studies using rat models have shown increased levels of cleaved (active) caspase-3 in dopaminergic neurons of the substantia nigra following a striatal injection of 6-OHDA. nih.govplos.org This activation is not limited to neurons; caspase-3 is also found in activated microglia and astrocytes, suggesting its involvement in the neuroinflammatory response. nih.govplos.org
The involvement of caspase-3 is further supported by findings that general caspase inhibitors, such as zVAD-FMK, can prevent the morphological signs of apoptosis and the cleavage of caspase-3 substrates in cells treated with 6-OHDA. nih.gov This inhibition, however, may only provide a temporary reprieve from cell death, suggesting that at higher concentrations, 6-OHDA can also induce caspase-independent necrotic cell death. nih.govnih.gov
| Cell/Animal Model | Key Findings on Caspase Activation | Reference |
| Cerebellar granule neurons (CGN) | 6-OHDA induces apoptosis associated with cytochrome c translocation and activation of a caspase-3-like protease. | nih.gov |
| Rat model (striatal 6-OHDA injection) | Progressive apoptosis of dopamine neurons involves the activation of caspase-3 in the substantia nigra compacta. | nih.govplos.org |
| PC12 cells | 6-OHDA-induced apoptosis involves a caspase-3-like protease; inhibition rescues cells from apoptosis but not necrosis. | nih.gov |
| Differentiated human dopaminergic neurons (ReNVM stem cells) | 6-OHDA triggers caspase-2 and caspase-8 activation, which subsequently activates caspase-3. | tandfonline.com |
| PC12 cells | Oxidative stress from 6-OHDA leads to mitochondrial dysfunction and activation of caspases 3/7. | nih.gov |
The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) family, is significantly implicated in the cellular stress response and apoptosis induced by 6-OHDA. nih.govnih.gov Exposure to neurotoxins like 6-OHDA induces endoplasmic reticulum (ER) stress, which can trigger apoptosis through the IRE1/JNK signaling pathway. nih.gov
Studies in various Parkinson's disease models have shown that JNK signaling is robustly activated following 6-OHDA treatment. researchgate.net This activation is considered a major contributor to neurodegeneration. nih.gov In differentiated SH-SY5Y cells, inhibiting JNK was found to be more effective at increasing cell viability after 6-OHDA exposure compared to inhibiting other ER stress pathways. nih.gov
The activation of JNK leads to the phosphorylation of its downstream target, the transcription factor c-Jun. This phosphorylation is a critical step in mediating the apoptotic signal. researchgate.net In rodent models of PD, administration of JNK inhibitors has been shown to significantly reduce the loss of dopaminergic neurons and their striatal projections by decreasing the level of c-Jun phosphorylation. researchgate.net This highlights the crucial role of the JNK/c-Jun cascade in the execution of 6-OHDA-induced neuronal cell death. nih.govnih.gov
Beyond the JNK pathway, other arms of the mitogen-activated protein kinase (MAPK) signaling family, including extracellular signal-regulated kinases (ERK) and p38 MAPK, are also critically involved in the neurotoxic mechanisms of 6-OHDA. nih.govjscimedcentral.com
The activation of ERK by 6-OHDA is particularly complex, exhibiting a biphasic pattern with a prominent sustained phase of activation that is linked to cytotoxicity. nih.gov While transient ERK activation is often associated with cell survival, sustained activation, as seen with toxic doses of 6-OHDA, is detrimental. nih.gov Inhibition of the upstream kinase MEK, which activates ERK, has been shown to protect neuronal cells from 6-OHDA-mediated toxicity. nih.gov This suggests a specific, detrimental role for sustained ERK phosphorylation in this neurotoxic process. nih.govnih.gov In unilaterally 6-OHDA-lesioned rats, stimulation of D2 dopamine receptors leads to a significant increase in ERK activation in the lesioned striatum, contributing to neuronal plasticity underlying motor responses. nih.gov
The p38 MAPK pathway is another stress-activated kinase cascade that is stimulated by 6-OHDA. jscimedcentral.com Activation of p38 MAPK in glial cells can be triggered by extracellular α-synuclein released from damaged neurons, contributing to neuroinflammation. jscimedcentral.com The activation of these MAPK pathways (JNK, ERK, and p38) represents a central hub in the cellular response to 6-OHDA, integrating signals from oxidative stress and other insults to drive the cell towards apoptosis. nih.govnih.gov
Other Intracellular Signaling Dysregulations
The neurotoxicity of this compound extends beyond the direct activation of apoptotic pathways, involving the significant dysregulation of other critical intracellular signaling networks. These include pathways mediated by Protein Kinase C (PKC) and the Akt/protein kinase B (PKB) survival pathway.
Studies have identified a crucial role for Protein Kinase C delta (PKCδ), a novel PKC isoform, in 6-OHDA-induced neurotoxicity. tandfonline.comnih.gov Following exposure to 6-OHDA in PC12 cells, there is an increase in the phosphorylation and activation of PKCδ. tandfonline.comnih.gov This activation of PKCδ is required for the subsequent sustained activation of ERK and the induction of apoptotic cell death. tandfonline.comnih.gov Inhibition of PKCδ with the pharmacological agent rottlerin (B1679580) was shown to attenuate the 6-OHDA-stimulated increase in both PKCδ and ERK phosphorylation and to increase cell survival. tandfonline.comnih.gov Furthermore, 6-OHDA induces a caspase-3-dependent cleavage of PKCδ, which generates a catalytically active fragment that amplifies the pro-apoptotic signal. nih.govresearchgate.net
| Signaling Pathway | Effect of 6-OHDA | Consequence for Neuronal Cells | Reference |
| Protein Kinase C delta (PKCδ) | Increased phosphorylation and caspase-3-dependent cleavage. | Activation of pro-apoptotic signaling, required for sustained ERK activation and cell death. | nih.govtandfonline.comnih.gov |
| PI3K/Akt (PKB) | Dephosphorylation and inactivation. | Inhibition of pro-survival signaling, increasing vulnerability to apoptosis. | nih.govnih.gov |
Impact on Neurotransmitter Systems
Selective Damage to Catecholaminergic Neurons
L-6-OHDOPA functions as a catecholaminergic neurotoxin, causing damage to neurons that synthesize and utilize catecholamines such as dopamine (B1211576) and norepinephrine (B1679862). wikipedia.org This selective toxicity is associated with its uptake into presynaptic catecholaminergic neurons, primarily via dopamine and noradrenaline transporters. researchgate.nettandfonline.com The neurotoxic effects are believed to involve the generation of reactive oxygen species and cytotoxic quinones within these neurons. researchgate.netannalsofneurosciences.org
Dopaminergic System Lesions
L-6-OHDOPA is utilized to induce lesions in the dopaminergic system, leading to a reduction in dopamine levels and the degeneration of dopaminergic neurons. Studies using 6-OHDA, a compound closely related to L-6-OHDOPA and often used to model dopaminergic lesions, have demonstrated significant reductions in dopamine levels in areas like the caudate-putamen and substantia nigra following administration. jneurosci.orge-century.us For instance, unilateral injections of 6-OHDA into the medial forebrain bundle resulted in substantial reductions in dopamine levels in the ipsilateral caudate-putamen. jneurosci.org Similarly, lesions induced by bilateral infusions of 6-OHDA in the substantia nigra led to a significant reduction in the number of tyrosine hydroxylase-immunoreactive neurons, a marker for dopaminergic cells. e-century.us The extent of dopaminergic neuron loss can correlate with the volume of induced lesions in target areas like the striatum. jneurosci.org
Data from studies investigating the impact of 6-OHDA lesions on dopamine levels illustrate the extent of depletion:
| Brain Region | Treatment | Dopamine Level (% of Control) | Citation |
| Ipsilateral CPU | Intraventricular 6-OHDA | ~12% | jneurosci.org |
| Contralateral CPU | Intraventricular 6-OHDA | ~28% | jneurosci.org |
| Rat SNpc | Bilateral 6-OHDA infusions | ~57% (TH-ir neurons) | e-century.us |
| Rat Striatum (lesioned side) | Unilateral 6-OHDA lesion | Marked loss (TH staining) | jneurosci.org |
These findings highlight the effectiveness of catecholaminergic neurotoxins like L-6-OHDOPA and 6-OHDA in creating experimental models of dopaminergic denervation.
Noradrenergic System Lesions
In addition to its effects on the dopaminergic system, L-6-OHDOPA also damages noradrenergic neurons. wikipedia.org Studies using 6-OHDA to lesion noradrenergic pathways, such as the locus ceruleus or the dorsal noradrenergic bundle, have shown significant depletion of norepinephrine in target areas like the cerebral cortex and hippocampus. jneurosci.orgjneurosci.org Selective depletion of norepinephrine can be achieved under specific administration conditions. ual.es For example, local microinfusion of 6-OHDA into the locus ceruleus resulted in a marked and long-term depletion of norepinephrine in the ipsilateral cerebral cortex. jneurosci.org Partial injury to central noradrenergic terminals using 6-OHDA also led to a reduction in tissue norepinephrine content in the hippocampus. jneurosci.org
Research findings on norepinephrine depletion following neurotoxin administration include:
| Target Area | Treatment | Norepinephrine Level (% of Control) | Citation |
| Ipsilateral Cortex | Local 6-OHDA infusion in Locus Ceruleus | Depleted (marked and long-term) | jneurosci.org |
| Hippocampus (ipsilateral) | 6-OHDA into dorsal noradrenergic bundle | Reduced tissue content | jneurosci.org |
| Medial Prefrontal Cortex | In loco 6-OHDOPA injection | ~79% | frontiersin.org |
These studies underscore the capacity of L-6-OHDOPA and related compounds to induce targeted lesions within the noradrenergic system.
Alterations in Neurotransmitter Synthesis and Metabolism
L-6-OHDOPA can influence the synthesis and metabolism of catecholamine neurotransmitters. Catecholamines are synthesized from the amino acid tyrosine through a pathway involving several enzymes, including tyrosine hydroxylase and aromatic L-amino acid decarboxylase. annualreviews.orgnih.gov Dopamine is then beta-hydroxylated to form norepinephrine. annualreviews.org As a structural analog of L-DOPA, a precursor in this pathway, L-6-OHDOPA's presence and its neurotoxic actions can disrupt the normal processes of catecholamine synthesis and metabolism within affected neurons. nih.govfishersci.atconicet.gov.ar For instance, lesions induced by 6-OHDA have been shown to impact the activity of enzymes involved in norepinephrine synthesis, such as dopamine beta-hydroxylase and tyrosine hydroxylase. jneurosci.org
Modulatory Effects on Other Neurotransmitter Systems
While primarily targeting catecholaminergic neurons, L-6-OHDOPA can also exert modulatory effects on other neurotransmitter systems, often indirectly as a consequence of catecholamine depletion. The intricate connectivity within the brain means that damage to one system can influence the activity of others. For example, dopaminergic neurons are known to modulate the activity of other neuronal populations. researchgate.net Lesions of dopaminergic afferents have been shown to lead to changes in the activity of cholinergic neurons, suggesting a disinhibition effect. conicet.gov.ar Furthermore, studies have indicated that L-6-OHDOPA or its metabolites can interact with receptors of other neurotransmitter systems, such as excitatory amino acid receptors, potentially contributing to neurotoxic effects via mechanisms beyond direct catecholamine depletion. umich.edu Research suggests that L-6-OHDOPA can selectively displace binding to AMPA receptors and, to a lesser extent, kainate receptors, but not to NMDA or dopaminergic receptors. umich.edu This indicates a potential for interaction with glutamatergic systems.
| Receptor Type | L-6-OHDOPA Binding/Interaction | Citation |
| AMPA Receptors | Selective displacement of binding | umich.edu |
| Kainate Receptors | Displacement of binding (lesser extent) | umich.edu |
| NMDA Receptors | No displacement of binding | umich.edu |
| Dopaminergic Receptors (D1, D2) | No displacement of binding | umich.edu |
These findings suggest that the impact of L-6-OHDOPA extends beyond the catecholaminergic system, influencing the function of other neurotransmitter pathways.
L 6 Hydroxydopa in Experimental Models of Neurodegeneration
Modeling Parkinson's Disease Pathologies
The 6-OHDA model is one of the most frequently used methods to induce experimental parkinsonism in rodents. elsevier.esmdpi.comcreative-biolabs.comjove.comsyncrosome.comnih.gov It effectively reproduces the degeneration of the nigrostriatal pathway, a hallmark of Parkinson's disease, leading to motor and biochemical dysfunctions. elsevier.esmdpi.comcreative-biolabs.comjove.comsyncrosome.comnih.gov While the 6-OHDA model does not encompass all symptoms of PD, it successfully replicates key cellular processes such as oxidative stress, neuroinflammation, neurodegeneration, and neuronal death by apoptosis. elsevier.esbibliomed.org
Unilateral Lesion Models
Unilateral stereotaxic injection of 6-OHDA into specific brain regions is a common approach to create a hemiparkinsonian model in rodents. mdpi.comcreative-biolabs.comjove.comparkinsonsroadmap.orgcriver.com Injection sites typically include the medial forebrain bundle (MFB), substantia nigra pars compacta (SNpc), or striatum. elsevier.esmdpi.comnih.govcreative-biolabs.comjove.comcriver.com Lesions in the MFB or SNpc result in rapid and extensive degeneration of dopaminergic neurons in the nigrostriatal pathway. elsevier.esmdpi.comjove.com For instance, injection into the SNc can cause neuronal death within 24 hours. nih.gov Conversely, intrastriatal injections often lead to a slower, more progressive retrograde degeneration of dopaminergic neurons in the SNpc, which can better simulate the gradual neuronal loss seen in human PD. elsevier.esmdpi.comnih.govscielo.brbiorxiv.org
Unilateral lesions induce motor asymmetry, a characteristic feature assessed through behavioral tests such as the apomorphine-induced rotation test. mdpi.comnih.govjove.comsyncrosome.commdpi.com Animals with significant dopaminergic depletion exhibit contralateral rotations in response to dopamine (B1211576) agonists. mdpi.comjove.commdpi.com Studies using unilateral intrastriatal 6-OHDA lesions in mice have demonstrated significant alterations in motor coordination, locomotion, and forelimb use asymmetry, accompanied by a decrease in tyrosine hydroxylase (TH) labeling and dopamine levels in the nigrostriatal pathway. mdpi.comnih.gov This type of lesion can result in a substantial loss of TH-positive neurons in the ipsilateral SNpc, with reported losses of up to 94% at 14 days post-injection in rats. criver.com
Partial Dopaminergic Degeneration Models
While complete lesions are useful for studying severe parkinsonian symptoms, models of partial dopaminergic degeneration are employed to investigate finer motor deficits and the mechanisms underlying the earlier stages of the disease. elsevier.essyncrosome.comnih.gov Intrastriatal injections of 6-OHDA, particularly at lower doses or specific coordinates, can produce a more graded and progressive loss of dopaminergic neurons. elsevier.esmdpi.combiorxiv.org This approach allows for the study of compensatory mechanisms and the evaluation of potential neuroprotective therapies aimed at slowing the degenerative process. elsevier.esmdpi.com Researchers have utilized unilateral intrastriatal 6-OHDA injections at varying doses to create mouse models exhibiting dose-dependent behavioral deficits and partial loss of SNpc dopaminergic neurons. biorxiv.org These models with moderate neuronal loss can serve as valuable tools for studying the early stages of PD. biorxiv.org
Comparative Studies with Other Neurotoxins
6-OHDA is one of several neurotoxins used to model PD, each with distinct mechanisms and resulting pathologies. Comparisons with other toxins like MPTP, rotenone (B1679576), and paraquat (B189505) highlight the specific utility of the 6-OHDA model.
| Neurotoxin | Primary Target | Mechanism of Toxicity | Key Features of Model |
| 6-OHDA | Catecholaminergic neurons (Dopaminergic > Noradrenergic) | Auto-oxidation, ROS generation, mitochondrial complex I inhibition | Selective nigrostriatal degeneration (when administered appropriately), does not cross BBB, does not produce Lewy bodies |
| MPTP | Dopaminergic neurons (via MPP+) | Mitochondrial complex I inhibition | Crosses BBB (prodrug), can affect other brain regions, does not consistently produce Lewy bodies |
| Rotenone | Mitochondrial complex I | Inhibits mitochondrial respiration | Can produce Lewy body-like inclusions, systemic administration possible |
| Paraquat | Unknown primary target related to PD; redox cycling | Generates superoxide (B77818) radicals | Associated with increased PD risk, can induce oxidative stress |
MPTP, a pro-neurotoxin that crosses the blood-brain barrier, is metabolized to MPP+, which is taken up by dopamine transporters and inhibits mitochondrial complex I. nih.govjneurosci.org While MPTP also targets the nigrostriatal pathway, it can affect other brain regions and neuronal populations, such as GABAergic neurons and neurons in the VTA. elsevier.es In contrast, 6-OHDA is often favored for its inability to cross the BBB, allowing for more localized lesions and greater selectivity for dopaminergic neurons of the SNpc when administered directly into the brain. elsevier.es
Rotenone, a pesticide, inhibits mitochondrial complex I and can induce alpha-synuclein (B15492655) aggregation and Lewy body-like inclusions, features also seen in PD. mdpi.com Unlike 6-OHDA, rotenone can be administered systemically. mdpi.com Paraquat, another herbicide, is also linked to increased PD risk and induces oxidative stress through redox cycling. mdpi.comwikipedia.orgnih.gov Studies comparing 6-OHDA with paraquat and rotenone in in vitro models show that all three can induce neurotoxic effects, often mediated by oxidative stress. mdpi.com However, the specific pathways and the extent to which they replicate various PD features can differ. mdpi.comjneurosci.org For example, 6-OHDA has been shown to trigger apoptosis in cultured dopaminergic neurons, whereas MPP+ may not. jneurosci.org
Modeling Huntington's Disease Pathologies
While the primary application of 6-OHDA in neurodegenerative research is in modeling Parkinson's disease, its neurotoxic properties, particularly its ability to cause striatal damage, have also been explored in the context of Huntington's disease (HD). HD is characterized by the degeneration of medium spiny neurons in the striatum. Although 6-OHDA is not a primary neurotoxin used for HD modeling compared to compounds like quinolinic acid or kainic acid, its localized injection into the striatum can induce excitotoxicity and neuronal damage in this region. Research in this area is less extensive than its use in PD models.
In Vitro Experimental Systems
In addition to in vivo animal models, 6-OHDA is extensively used in in vitro experimental systems to study the cellular and molecular mechanisms of neurotoxicity and neuroprotection. mdpi.combibliomed.orgjneurosci.orgnih.gov These systems allow for controlled environments to investigate the direct effects of 6-OHDA on neuronal cells and to screen potential therapeutic compounds. mdpi.combibliomed.org
Neuronal Cell Lines
Various neuronal cell lines are utilized as in vitro models to study 6-OHDA-induced neurotoxicity. bibliomed.orgrsc.orgabcresearch.netajol.infomdpi.comjst.go.jpspandidos-publications.commdpi.comresearchgate.netfrontiersin.org Commonly used cell lines include PC12 cells and human neuroblastoma cell lines like SH-SY5Y. bibliomed.orgrsc.orgabcresearch.netajol.infomdpi.comjst.go.jpspandidos-publications.commdpi.comresearchgate.netfrontiersin.org
PC12 cells, derived from a rat pheochromocytoma, can be differentiated into a dopaminergic-like phenotype, making them a relevant model for studying dopaminergic neuron vulnerability. rsc.orgspandidos-publications.commdpi.comresearchgate.netfrontiersin.org Exposure of PC12 cells to 6-OHDA leads to decreased cell viability, increased ROS levels, and oxidative stress, mimicking aspects of PD pathology. rsc.orgspandidos-publications.commdpi.comfrontiersin.org Studies in PC12 cells have investigated the protective effects of various compounds against 6-OHDA-induced toxicity by assessing markers such as cell viability, antioxidant enzyme activity (e.g., SOD, CAT), and apoptosis markers (e.g., caspase-3). rsc.orgspandidos-publications.commdpi.comresearchgate.netfrontiersin.org For example, salidroside (B192308) has been shown to regulate cellular redox balance and decrease alpha-synuclein accumulation in 6-OHDA-treated PC12 cells. rsc.org Oleanolic acid has also demonstrated neuroprotective effects in PC12 cells by reducing intracellular ROS. frontiersin.org
SH-SY5Y cells are a human neuroblastoma cell line that can be differentiated to exhibit dopaminergic characteristics, providing a human-relevant in vitro model for PD research. bibliomed.orgabcresearch.netajol.infomdpi.comjst.go.jp 6-OHDA treatment of SH-SY5Y cells induces reduced cell viability, increased LDH leakage, cellular apoptosis, and oxidative stress characterized by increased ROS and MDA levels. bibliomed.orgabcresearch.netajol.info These cells are widely used to evaluate the neuroprotective potential of compounds by measuring outcomes such as cell viability, apoptosis markers (e.g., caspase-3, Bax, Bcl-2), and oxidative stress indicators (e.g., ROS, MDA, GSH, SOD). bibliomed.orgabcresearch.netajol.infojst.go.jp For instance, nicorandil (B1678753) has been shown to attenuate 6-OHDA-induced neurotoxicity in SH-SY5Y cells by suppressing oxidative stress and apoptosis. bibliomed.org Hesperetin also demonstrated protective effects against 6-OHDA-mediated toxicity in SH-SY5Y cells by activating the NRF2 pathway. ajol.info
Other neuronal cell lines, such as human IMR-32 neuroblastoma cells, have also been used to investigate the molecular events triggered by 6-OHDA, including the activation of inflammatory pathways and lipid signaling. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| L-6-Hydroxydopa | 33755 nih.govwikipedia.orgchem960.com |
| MPTP | 4206 nih.gov |
| Rotenone | 6758 wikipedia.orguni.luresearchgate.netfishersci.caciteab.com |
| Paraquat | 15938 wikipedia.orgwikidata.orguni.lu / 15939 nih.govuni.lu / 16218602 citeab.com |
| L-DOPA | 6047 nih.gov |
| Nicorandil | 4470 bibliomed.org |
| Salidroside | 10742 rsc.org |
| Hesperetin | 5281446 ajol.info |
| Oleanolic Acid | 7311 frontiersin.org |
| Apomorphine | 6061 jove.comcriver.commdpi.com |
| Desipramine | 3099 creative-biolabs.com |
| Quinolinic Acid | 1053 jneurosci.org |
| Kainic Acid | 3785 jneurosci.org |
Data Tables
Here are some examples of data that could be presented in interactive tables based on the search results:
Table 6.1.1: Effects of Unilateral Intrastriatal 6-OHDA Lesion on Motor Behavior in Mice
| Behavioral Test | 6-OHDA Lesioned Mice | Control Mice | Significance | Source |
| Apomorphine-induced Rotations (Contralateral) | Significantly More | Fewer | p < 0.05 | mdpi.com |
| Balance and Fine Motor Coordination | Altered | Normal | Significant | mdpi.com |
| Voluntary Locomotion | Altered | Normal | Significant | mdpi.com |
| Forelimb Use Asymmetry | Increased Asymmetry | Less Asymmetry | Significant | mdpi.com |
Table 6.1.1: Dopaminergic Neuron Loss in Rat SNpc Following Unilateral 6-OHDA Lesion
| Lesion Site | Time Post-Lesion | Dopaminergic Neuron Loss (TH+ cells) | Source |
| Substantia Nigra | < 24 hours | Rapid, near complete degeneration | nih.gov |
| Striatum | 14 days | ~94% loss (ipsilateral SNpc) | criver.com |
| Striatum | 22 days | ~54% loss (ipsilateral SNc) | scielo.br |
Table 6.3.1: Effects of 6-OHDA on Cell Viability in Neuronal Cell Lines
| Cell Line | 6-OHDA Concentration | Exposure Time | Cell Viability | Source |
| SH-SY5Y | 200 µM | 24 hours | Significantly reduced | bibliomed.org |
| PC12 | 200 µM | 24 hours | ~50% survival | spandidos-publications.com |
| PC12 | 150 µM | 1 hour (followed by 24h incubation) | Less than 50% survival | frontiersin.org |
| SH-SY5Y | 100 µM | Not specified | Decreased | ajol.info |
Primary Neuronal Cultures
Primary neuronal cultures serve as valuable in vitro models for studying the neurotoxic effects of compounds like this compound and the mechanisms underlying neurodegeneration nih.govscienceopen.com. These models allow for controlled environments to investigate cellular responses and evaluate potential neuroprotective strategies nih.govscienceopen.com.
Studies using dissociated cultures prepared from neonatal rat mesencephalon have demonstrated that 6-OHDA, the active form of this compound, can selectively destroy dopaminergic neurons nih.gov. In substantia nigra (SN) cultures, dopaminergic neurons were significantly more affected by 6-OHDA compared to GABAergic neurons nih.gov. Conversely, dopaminergic neurons from the ventral tegmental area showed cell loss only at higher, non-specific concentrations of 6-OHDA nih.gov. The neurotoxic effects of 6-OHDA on nigral dopaminergic neurons were shown to be blocked by inhibitors of high-affinity dopamine transport and by a caspase inhibitor, suggesting involvement of caspase-dependent apoptosis nih.gov.
Research in primary mesencephalic neurons exposed to 6-OHDA has also investigated cellular signaling pathways involved in neuroprotection scienceopen.com. For instance, studies have characterized the role of Protein Kinase D1 (PKD1) scienceopen.com. Exposure to 6-OHDA induced PKD1 activation loop phosphorylation during early stages of oxidative stress, and this activation preceded cell death scienceopen.com. Negative modulation of PKD1 activation augmented 6-OHDA-induced apoptosis, while positive modulation attenuated it, suggesting an anti-apoptotic role for PKD1 during oxidative neuronal injury scienceopen.com.
Data from primary neuronal culture studies:
| Culture Type | Neurotoxin | Key Finding | Citation |
| Neonatal rat mesencephalon (SN) | 6-OHDA | Selective destruction of dopaminergic neurons; caspase-dependent apoptosis. | nih.gov |
| Neonatal rat mesencephalon (VTA) | 6-OHDA | Dopaminergic neuron loss only at higher, non-specific concentrations. | nih.gov |
| Primary mesencephalic neurons | 6-OHDA | PKD1 activation is anti-apoptotic during oxidative stress. | scienceopen.com |
Induced Pluripotent Stem Cell Models
Induced pluripotent stem cells (iPSCs) offer a promising platform for modeling human neurodegenerative diseases in vitro, providing access to disease-relevant cell types that were previously difficult to obtain nih.govelsevier.esneuroscirn.org. Patient-derived iPSCs can be differentiated into specific neuronal subtypes, such as dopaminergic neurons, allowing for the study of disease phenotypes and the evaluation of potential therapeutic compounds nih.govelsevier.esneuroscirn.org.
iPSC models have been utilized to investigate the cellular mechanisms underlying neurodegeneration induced by stressors, including 6-hydroxydopamine nih.govroyalsocietypublishing.org. Studies using iPSC-derived dopaminergic neurons from patients with PD-linked mutations, such as LRRK2-G2019S and SNCA-triplication, have shown increased sensitivity to various stressors, including 6-OHDA nih.govroyalsocietypublishing.org. For example, LRRK2-G2019S iPSC-derived dopaminergic neurons were more sensitive to caspase-3 activation induced by exposure to 6-OHDA, hydrogen peroxide, and MG-132 compared to wild-type neurons nih.gov. This enhanced sensitivity is consistent with current understanding of early PD phenotypes royalsocietypublishing.org.
The use of iPSC-derived neurons allows for the study of disease phenotypes during development and aging of the specific cell type of interest nih.gov. This approach can be extended to model other neurodegenerative diseases with underlying genomic mutations nih.gov.
In Vivo Animal Models
In vivo animal models, particularly rodent and non-rodent species, are extensively used to simulate the complex pathology of neurodegenerative diseases like PD and to test potential therapeutic interventions nih.govnih.govatuka.comnumberanalytics.comneurodegenerationresearch.eu. This compound and its derivative 6-OHDA are widely employed neurotoxins for generating these models by selectively targeting catecholaminergic neurons wikipedia.orgnih.govnih.govneurodegenerationresearch.eu.
Rodent Models
Rodent models, primarily rats and mice, are the most frequently used animal models for studying PD due to their ease of handling and maintenance, as well as similarities in anatomy and molecular mechanisms to humans nih.gov. The administration of 6-OHDA into specific brain regions of rodents reproduces the destruction of dopaminergic neurons and simulates symptoms of PD nih.govnih.gov.
Unilateral injection of 6-OHDA into the medial forebrain bundle (MFB), substantia nigra pars compacta (SNc), or striatum of rats and mice is a common method to induce a hemi-parkinsonian model, characterized by severe destruction of dopaminergic neurons and resulting in motor deficits such as rotational behavior nih.govnih.govnih.govmdpi.comnih.gov. This approach is widely used to study motor deficiencies and complications associated with parkinsonism nih.gov. Partial lesions can also be created to model earlier stages of the disease nih.govatuka.combiorxiv.org.
Rodent models induced by 6-OHDA also replicate several non-motor comorbidities observed in PD patients, including cognitive deficits, depression, anxiety, olfactory impairment, and disruption of circadian rhythm nih.govmdpi.commdpi.com. These non-motor symptoms can be attributed, in part, to the degeneration of noradrenergic and serotonergic systems, which can also be affected by 6-OHDA nih.gov.
Studies in 6-OHDA-lesioned rodents have provided detailed research findings on the extent of neuronal loss and associated behavioral deficits. For example, bilateral injection of 6-OHDA in the dorsal striatum of mice resulted in significant impairments in motor function and a decrease in novelty seeking behavior, correlating with a reduction in tyrosine hydroxylase (TH)-positive neurons in the caudate putamen (CPu) and SNc mdpi.com. In one study, the administration of 6-OHDA reduced dopaminergic neurons in the CPu and SNc to approximately 69% and 68% of the sham group, respectively mdpi.com.
Data from rodent models:
| Species | Injection Site | Lesion Type | Key Findings | Citation |
| Rat | MFB | Severe | Reproduces severe dopaminergic neuron destruction and motor symptoms. | nih.govnih.gov |
| Mouse | Dorsal Striatum | Bilateral | Impaired motor function and decreased novelty seeking, correlating with TH+ neuron loss in CPu and SNc. | mdpi.com |
| Mouse | Striatum (unilateral) | Graded-dose | Early onset dose-dependent motor deficits and dopaminergic lesions. | biorxiv.org |
| Rat | SNpc and/or LC | Targeted | Investigated effects on anxiety and spatial memory depending on lesion location and combination. | nih.gov |
Non-Rodent Models
While rodents are the most common, non-rodent animal models are also employed in neurodegenerative disease research, particularly when a more complex nervous system or specific disease features are required numberanalytics.comfrontiersin.org. Non-human primates (NHPs), such as macaques and marmosets, are considered to have nervous systems that more closely replicate human physiology compared to rodents numberanalytics.comfrontiersin.org.
NHP models are particularly useful for studying the complex motor symptoms of PD numberanalytics.com. 6-OHDA-lesioned marmosets, for instance, have been used to model motor symptoms and dopaminergic neuron loss numberanalytics.com. Systemic administration of 6-OHDA in rhesus monkeys has been shown to affect the central dopaminergic nigrostriatal system and induce a proinflammatory response in the cerebrovasculature dovepress.com. This systemic approach in NHPs can also induce the loss of catecholaminergic innervation to the heart and adrenal medulla, replicating PD pathologies associated with cardiac dysautonomia dovepress.com.
Other non-rodent models, such as zebrafish, have also been utilized to study neurodegenerative diseases, including PD numberanalytics.com. While not directly using this compound, these models contribute to the broader understanding of neurodegeneration numberanalytics.com.
Systemic versus Intracerebral Administration Approaches
The method of administering this compound or 6-OHDA significantly influences which neuronal populations are affected and, consequently, which aspects of neurodegenerative diseases are modeled wikipedia.orgneurodegenerationresearch.eudovepress.com.
Intracerebral administration, typically via stereotaxic injection directly into specific brain regions like the nigrostriatal system, MFB, or striatum, is the classical method for creating focal lesions nih.govnih.govnih.govneurodegenerationresearch.eunih.govdovepress.comd-nb.info. This approach is widely used to replicate the loss of dopaminergic nigral neurons characteristic of PD and to investigate motor and biochemical dysfunctions nih.govnih.govdovepress.com. Since 6-OHDA does not readily cross the blood–brain barrier, intracerebral injection ensures targeted delivery to the central nervous system mdpi.comd-nb.infoiiarjournals.org.
Systemic administration of this compound, on the other hand, offers the advantage of being able to cross the blood–brain barrier wikipedia.org. This allows for broader effects on catecholaminergic systems, both central and peripheral wikipedia.orgdovepress.com. Systemic dosing of 6-OHDA (or its prodrug this compound) can induce the loss of catecholaminergic innervation in peripheral organs like the heart and adrenal medulla, modeling non-motor features such as cardiac dysautonomia dovepress.com. Studies in rats using systemic administration of 6-OHDA or this compound have shown effects on hypothalamic tuberoinfundibular dopaminergic neurons nih.gov. While systemic 6-OHDA produced dose- and time-dependent depletion of hypothalamic median eminence dopamine concentrations, similar treatments with this compound were less effective in this specific context nih.gov.
The choice between systemic and intracerebral administration depends on the specific research question and the desired pathological features to be replicated in the animal model neurodegenerationresearch.eudovepress.com. Intracerebral delivery is preferred for targeted central lesions, while systemic administration allows for investigation of broader or peripheral catecholaminergic involvement wikipedia.orgdovepress.com.
Cellular and Molecular Responses to L 6 Hydroxydopa
Gene Expression Alterations
Exposure to L-6-Hydroxydopa leads to significant alterations in gene expression profiles in affected brain regions. Studies using rodent models have revealed changes in the expression of numerous genes following L-6-OHDA administration. For instance, microarray analyses in rats with unilateral L-6-OHDA lesions have identified changes in the expression of genes in the dopamine-denervated striatum semanticscholar.org. These changes include the upregulation of genes such as follistatin, neuromedin U, and tachykinin 2 semanticscholar.org.
Transcriptome profiling in a L-6-OHDA rat model of Parkinson's disease across five brain regions (olfactory bulb, subventricular zone, striatum, substantia nigra, and hippocampus) identified differentially expressed genes (DEGs) in all examined areas nih.gov. These DEGs were significantly enriched in pathways related to dopaminergic synapses and retrograde endocannabinoid signaling nih.gov. The Gi/o-GIRK cascade was identified as a shared pathway in these alterations nih.gov. Specific genes like Ephx2, Fam111a, and Gng2 were highlighted as potential candidates correlated with the pathogenesis observed in this model nih.gov.
In vitro studies using differentiated human neuroblastoma SH-SY5Y cells treated with L-6-OHDA have also demonstrated significant DNA methylation changes on CpG probes, affecting genes involved in various biological processes en-journal.org. Functional enrichment analysis of hypomethylated genes indicated enrichment in terms of regulation of protein transport, mitotic spindle organization, and regulation of cell division en-journal.org. Pathway analysis of DNA methylation changes also pointed to alterations in cholinergic synapse, dopaminergic synapse, and Apelin signaling pathways en-journal.org.
Furthermore, L-6-OHDA treatment in LUHMES cells, a model for dopaminergic neurons, induced changes in the expression of a substantial number of Parkinson's disease-related genes nih.gov.
Table 1: Examples of Gene Expression Alterations Induced by this compound
| Brain Region/Cell Type | Model/Treatment | Key Gene Alterations (Examples) | Enriched Pathways (Examples) | Citation |
| Striatum (DA-denervated) | L-6-OHDA lesioned rat | Follistatin, Neuromedin U, Tachykinin 2 (upregulated) | Not specified in detail | semanticscholar.org |
| Olfactory Bulb, SVZ, Striatum, SN, Hippocampus | L-6-OHDA rat model | Ephx2, Fam111a, Gng2 (differentially expressed) | Dopaminergic synapse, Retrograde endocannabinoid signaling | nih.gov |
| Differentiated SH-SY5Y cells | L-6-OHDA treatment | Genes involved in protein transport, cell division, etc. | Cholinergic synapse, Dopaminergic synapse, Apelin signaling | en-journal.org |
| LUHMES cells | L-6-OHDA treatment | 44 PD-related genes (changes in expression) | Not specified in detail | nih.gov |
Protein Level and Activity Changes
This compound influences the levels and activity of various proteins critical for neuronal function and survival. The impact on protein dynamics is a key aspect of its cellular toxicity.
One notable effect is the alteration of glutathione (B108866) levels and the activity of enzymes involved in glutathione metabolism. In SH-SY5Y cells treated with L-6-OHDA, studies have observed changes in glutathione content, including an increase at certain concentrations and time points, potentially as an overcompensatory response to oxidative stress researchgate.netresearchgate.net. Transient decreases in the activity of glutathione peroxidase, glutathione reductase, glutathione S-transferase, and γ-glutamyl-cysteine ligase have also been reported, followed by recovery or overshoot researchgate.net.
L-6-OHDA can also affect the activity of enzymes involved in neurotransmitter synthesis. In sympathetic ganglia of rats, L-6-OHDA has been shown to decrease the activity of dopamine-β-hydroxylase psu.edu. While not directly focusing on this compound, research on related neurotoxins and Parkinson's disease models highlights the importance of protein changes. For example, studies on MPTP-induced PD mouse models have investigated alterations in proteins like SIRT4, which is involved in mitochondrial function and metabolism nih.gov.
The neurotoxic effects of L-6-OHDA are closely linked to the generation of reactive oxygen species (ROS), which can lead to the oxidation of proteins, lipids, and DNA, causing cellular damage researchgate.net. This oxidative stress can directly impact protein structure and function. L-6-OHDA has also been shown to increase caspase 3/7 activity in differentiated SH-SY5Y cells, indicating the activation of apoptotic pathways preprints.org.
Table 2: Observed Protein/Enzyme Activity Changes
| Protein/Enzyme | Cell Type/Tissue | Observed Change | Context/Implication | Citation |
| Glutathione | SH-SY5Y cells | Increased (at certain concentrations/times), Transient decrease | Response to oxidative stress, Oxidative stress marker | researchgate.netresearchgate.net |
| Glutathione peroxidase | SH-SY5Y cells | Transient decrease, then recovery/overshoot | Impact on antioxidant defense system | researchgate.net |
| Glutathione reductase | SH-SY5Y cells | Transient decrease, then recovery/overshoot | Impact on antioxidant defense system | researchgate.net |
| Glutathione S-transferase | SH-SY5Y cells | Transient decrease, then recovery/overshoot | Impact on detoxification pathways | researchgate.net |
| γ-glutamyl-cysteine ligase | SH-SY5Y cells | Transient decrease, then recovery/overshoot | Impact on glutathione synthesis | researchgate.net |
| Dopamine-β-hydroxylase | Rat sympathetic ganglia | Pronounced and prolonged decrease | Effect on noradrenaline synthesis | psu.edu |
| Caspase 3/7 | Differentiated SH-SY5Y cells | Increased activity | Activation of apoptotic pathways | preprints.org |
Receptor Plasticity and Adaptations
This compound-induced neurodegeneration, particularly the depletion of dopaminergic neurons, leads to significant adaptations in receptor systems within the affected brain regions. These changes are a form of neuronal plasticity in response to altered neurotransmitter availability.
In the context of dopamine (B1211576) depletion induced by L-6-OHDA, alterations in dopamine receptor sensitivity and signaling pathways are particularly relevant nih.gov. Denervation-induced supersensitivity of striatal dopamine receptors has been considered a factor in the development of motor complications in models of Parkinson's disease nih.gov. While consistent changes in the absolute number of D1, D2, or D3 receptors have not always been found, adaptations in downstream signaling mechanisms are observed nih.gov.
L-DOPA treatment in L-6-OHDA-lesioned models, used to restore dopamine levels, can stimulate supersensitive dopamine receptors, leading to altered activation of cAMP-dependent signaling pathways in striatal neurons nih.gov. Overactivity of D1-mediated signaling in direct pathway medium spiny neurons (MSNs) has been shown to play a significant role in the motor abnormalities observed in these models nih.gov.
Beyond dopamine receptors, L-6-OHDA-induced lesions can also impact other receptor systems and associated plasticity. For instance, alterations in NMDA receptor-dependent long-term potentiation (LTP) and long-term depression (LTD), key forms of synaptic plasticity, have been observed in L-6-OHDA-lesioned animals royalsocietypublishing.orgplos.org. These changes in synaptic plasticity are thought to contribute to both motor and cognitive deficits in these models royalsocietypublishing.orgplos.org. Studies have also investigated the influence of L-6-OHDA lesions on the expression of receptors like trkB, the receptor for brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity plos.org.
Table 3: Examples of Receptor Plasticity and Adaptations
| Receptor System/Plasticity | Brain Region | Observed Adaptation/Change | Context/Implication | Citation |
| Dopamine Receptors (D1, D2) | Striatum | Denervation-induced supersensitivity, Altered downstream signaling (e.g., cAMP pathways) | Contribution to motor complications (e.g., dyskinesia) | nih.gov |
| NMDA Receptors | Striatum, Hippocampus | Altered LTP and LTD | Impact on synaptic plasticity, Motor and cognitive deficits | royalsocietypublishing.orgplos.org |
| trkB Receptor | Hippocampus, Amygdala | Decreased mRNA expression | Impaired neuronal plasticity and survival | plos.org |
| Serotonin (B10506) 2A Receptor | Striatum (neonatal lesion) | Upregulated mRNA levels (following suppression of serotonin hyperinnervation) | Age-dependent consequences of lesion | dntb.gov.ua |
Microglial Activation and Neuroinflammation
Neuroinflammation, characterized by the activation of glial cells, particularly microglia and astrocytes, is a significant component of the response to this compound-induced neurodegeneration nih.govwindows.net. L-6-OHDA is known to trigger a robust microglial response in brain regions affected by dopaminergic neuron loss.
Studies in L-6-OHDA-lesioned rats have shown increased binding of ligands specific for activated microglia in the striatum and substantia nigra, indicative of a microglial response nih.gov. Postmortem immunohistochemical analyses have confirmed the presence of activated microglia and macrophages in these areas nih.gov. This microglial activation is considered a significant component of the progressive dopaminergic degeneration nih.gov.
Activated microglia release a variety of cytotoxic factors, including pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as reactive oxygen species and nitric oxide koreamed.orgfrontiersin.orgnih.gov. These factors can contribute to neuronal damage and exacerbate the neurodegenerative process koreamed.orgfrontiersin.org. L-6-OHDA treatment has been shown to elevate the production of these pro-inflammatory cytokines in brain vascular endothelial cells, contributing to endothelial inflammation nih.gov.
In L-6-OHDA models, inhibiting microglial activation has demonstrated neuroprotective effects, suggesting a direct role of these immune cells in the neurotoxicity koreamed.org. For example, pretreatment with 1,25-dihydroxyvitamin D3 was found to protect against L-6-OHDA-mediated damage by preventing microglial activation and reducing proinflammatory cytokine expression koreamed.org.
Table 4: Aspects of Microglial Activation and Neuroinflammation
| Cellular Event/Mediator | Location/Context | Observation/Effect | Implication | Citation |
| Microglial Activation | Striatum, Substantia Nigra | Increased presence and activation markers (e.g., CR3, (11)C-PK11195 binding) | Response to neuronal degeneration, Contributes to pathology | nih.govwindows.net |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Brain vascular endothelial cells, Released by activated microglia | Elevated production and release | Promotion of neuroinflammation, Neuronal damage | koreamed.orgfrontiersin.orgnih.gov |
| Reactive Oxygen Species (ROS) | Activated microglia | Production | Contribution to oxidative stress and neuronal damage | researchgate.netkoreamed.org |
| Nitric Oxide | Activated microglia | Production | Contribution to neurotoxicity | koreamed.orgnih.gov |
Behavioral and Physiological Correlates of L 6 Hydroxydopa Administration
Motor Deficits and Dysfunctions
Administration of L-6-Hydroxydopa is well-established to induce motor deficits and dysfunctions, primarily due to its impact on the nigrostriatal dopaminergic system. Intracerebral injections of 6-OHDA, which lead to depletion of central catecholamines, result in deficits in locomotor behavior and motor performance. nih.gov Unilateral injections of 6-OHDA are commonly used to create a lateralized destruction of mesencephalic dopamine (B1211576) neurons and a corresponding loss of striatal dopamine innervation, leading to asymmetrical motor symptoms. nih.gov
Research findings demonstrate that 6-OHDA-induced lesions can cause localized accumulation of monoamines alongside the depletion of central catecholamines. nih.gov Studies comparing the effects of central 6-OHDA injections with peripherally administered L-DOPA have shown similar impairments in the ability to step down, retract a limb, and ambulate. nih.gov Locomotor behavior and body temperature in animals treated with L-DOPA were comparable to those receiving intracerebral 6-OHDA injections. nih.gov Fluorescent histochemical and biochemical assessments indicated that while catecholamine depletion was not directly related to the severity of motor deficits, increased diencephalic catecholamines were present in impaired animals treated with either 6-OHDA or L-DOPA. nih.gov This suggests that increased catecholamines in degenerating hypothalamic neurons may contribute to the behavioral deficits observed after 6-OHDA injection. nih.gov
Partial unilateral lesions of nigral dopaminergic neurons induced by 6-OHDA have been shown to produce predominantly contralateral hypokinesia in monkeys, accompanied by reduced dopamine content in the ipsilateral striatum and pallidum. nih.gov This model is considered suitable for investigating the neurophysiological mechanisms underlying hypokinesia, as deficits in initiating and executing movements can be expressed independently of other behavioral symptoms. nih.gov More persistent deficits in initiating movements compared to execution suggest that motor initiation is more dependent on the functional integrity of the nigrostriatal dopamine system than movement completion. nih.gov
In rats, unilateral intrastriatal injection of 6-OHDA resulted in significantly impaired performance in tests sensitive to the degree of dopamine loss, such as the vibrissae and single-limb akinesia tests, particularly in animals subjected to early life stress. tandfonline.com This was accompanied by a significant increase in the loss of tyrosine hydroxylase staining in maternally separated rats. tandfonline.com
Here is a table summarizing some motor deficits observed after 6-OHDA administration:
| Motor Deficit | Animal Model | Key Finding | Source |
| Deficits in locomotor behavior | Rats | Impaired ability to step down, retract limb, and ambulate. | nih.gov |
| Contralateral hypokinesia | Monkeys | Predominantly observed after partial unilateral nigral lesions. | nih.gov |
| Impaired test performance | Rats | Deficits in vibrissae and single-limb akinesia tests. | tandfonline.com |
| Motor hyperactivity | Rats | Can be permanent or transient depending on administration time and dose. | ual.es |
| Impaired gait dynamics | Mice | Subtle impairments observed in a partial bilateral striatal lesion model. | frontiersin.org |
| Rotational asymmetry | Rats | Significant asymmetry observed after unilateral striatal 6-OHDA injection. | e-jer.org |
Non-Motor Symptoms and Behavioral Changes
Beyond the prominent motor manifestations, this compound administration also leads to a range of non-motor symptoms and behavioral changes. These non-motor features are increasingly recognized as significant aspects of conditions modeled by 6-OHDA lesions. Common non-motor symptoms observed in patients, and replicated in 6-OHDA models, include cognitive impairment, neuropsychiatric disorders, sleep-wake cycle disturbances, pain, anosmia, constipation, and other autonomic dysfunctions. nih.gov These symptoms can manifest at various stages, sometimes even before the onset of motor deficits. nih.gov
Studies using 6-OHDA rodent models have investigated several non-motor comorbidities, such as cognitive deficits, depression, anxiety, impaired olfactory discrimination, and disrupted circadian rhythm. nih.gov, mdpi.com For instance, injection of 6-OHDA into the medial forebrain bundle (MFB), substantia nigra pars compacta (SNc), or striatum of rodents results in cognitive and affective deficits, along with olfactory impairment and disruption of circadian rhythm and sleep. mdpi.com These abnormalities may be partially attributed to the concomitant degeneration of the noradrenaline system and reductions in serotonin (B10506) levels caused by the 6-OHDA lesion. mdpi.com
Research indicates that 6-OHDA-induced damage is not confined to the dopamine system and that these models are useful for studying non-motor symptoms. mdpi.com A partial bilateral lesion of the dorsal striatum with 6-OHDA in mice resulted in subtle gait modifications, impaired olfactory discrimination, and depressive- and anxiety-like behaviors. frontiersin.org
Specific non-motor behavioral changes reported include increased shock-induced aggression in rats after intraventricular injection of 6-hydroxydopa, which was associated with reduced brain norepinephrine (B1679862) while dopamine remained unaltered. nih.gov This suggests a role for the central noradrenergic system in modulating this form of aggressive behavior. nih.gov Neonatal dopamine depletions induced by 6-OHDA have also been shown to impair ingestive behavior. ual.es
Here is a table summarizing some non-motor symptoms and behavioral changes observed after 6-OHDA administration:
| Non-Motor Symptom/Behavior | Animal Model | Key Finding | Source |
| Cognitive deficits | Rodents | Replicated in models targeting MFB, SNc, or striatum. | nih.gov, mdpi.com |
| Depression-like behavior | Rodents | Observed in models with lesions in MFB, SNc, or striatum. | nih.gov, mdpi.com |
| Anxiety-like behavior | Rodents | Observed in models with lesions in MFB, SNc, or striatum, including increased risk-avoidant behaviors. | nih.gov, mdpi.com, semanticscholar.org |
| Impaired olfactory discrimination | Rodents | Replicated in models targeting MFB, SNc, or striatum. | nih.gov, mdpi.com |
| Disrupted circadian rhythm | Rodents | Observed in models targeting MFB, SNc, or striatum. | nih.gov, mdpi.com |
| Increased aggression | Rats | Shock-induced aggression increased after intraventricular injection, linked to norepinephrine depletion. | nih.gov |
| Impaired ingestive behavior | Rats | Observed following neonatal dopamine depletions. | ual.es |
Cognitive and Memory Impairments
Cognitive and memory impairments are significant non-motor symptoms associated with conditions modeled by this compound administration. Degeneration of dopaminergic neurons, a key outcome of 6-OHDA lesions, contributes to these cognitive deficits. semanticscholar.org, tandfonline.com
Studies using 6-OHDA-induced rat models have evaluated cognitive function. For instance, injection of 6-OHDA has been shown to lead to cognitive dysfunction. semanticscholar.org Research investigating the effects of 6-OHDA injected into the dorsomedial striatum of rats found impairments in reversal learning, suggesting that reduced dopamine signaling in this area affects cognitive flexibility. nih.gov These rats were not impaired in initial acquisition but showed deficits in maintaining a new response pattern after initially selecting it during reversal learning, indicating perseveration of the previously correct choice pattern. nih.gov
Memory impairment is also a noted consequence. A study using intrastriatal injection of 6-OHDA in rats demonstrated short-term memory impairment. e-jer.org, nih.gov This impairment was associated with extensive degeneration of dopaminergic neurons in the substantia nigra and loss of dopaminergic fibers in the striatum. e-jer.org, nih.gov Apoptotic neuronal cell death in the substantia nigra was also observed. e-jer.org, nih.gov
Neonatal 6-OHDA treatment in rats has been linked to impaired performance on T-mazes and shuttle box avoidance tasks, as well as impaired learning ability in an operant task. ual.es In spatially-oriented cognitive tasks, the results have been less consistent, with place learning impaired on a spatial navigation task but radial arm maze performance not affected. ual.es
Here is a table summarizing some cognitive and memory impairments observed after 6-OHDA administration:
| Cognitive/Memory Impairment | Animal Model | Key Finding | Source |
| Cognitive dysfunction | Rats | Observed after 6-OHDA injection. | semanticscholar.org |
| Impaired reversal learning | Rats | Deficits observed after dorsomedial striatal 6-OHDA lesions, suggesting impaired cognitive flexibility and perseveration. | nih.gov |
| Short-term memory impairment | Rats | Observed after intrastriatal 6-OHDA injection, linked to dopaminergic neuron degeneration and fiber loss. | e-jer.org, nih.gov |
| Impaired maze performance | Rats | Deficits on T-mazes and shuttle box avoidance tasks after neonatal 6-OHDA. | ual.es |
| Impaired learning ability | Rats | Observed in an operant task after neonatal 6-OHDA. | ual.es |
| Impaired place learning | Rats | Observed on a spatial navigation task after neonatal 6-OHDA. | ual.es |
Neuroendocrine Effects
The impact of this compound administration extends to the neuroendocrine system. While the search results provide limited direct information specifically on the neuroendocrine effects of this compound, one source mentions neuroendocrine studies being extended to investigate the behavioral effects of 6-hydroxydopa archive.org. Additionally, L-DOPA, a precursor to catecholamines, is noted to have a role in pituitary function via the tuberoinfundibular tract annualreviews.org. Given that 6-OHDA targets catecholaminergic neurons, disruptions to these pathways could indirectly influence neuroendocrine regulation. Further research specifically focused on the neuroendocrine correlates of 6-6-Hydroxydopa administration is needed to fully characterize these effects.
Functional Recovery and Compensatory Mechanisms
Despite the significant deficits induced by this compound administration, studies have also explored the potential for functional recovery and the underlying compensatory mechanisms. The brain exhibits a capacity to recover from or compensate for specific neurochemical depletions caused by 6-OHDA lesions. nih.gov
Several possibilities exist for the apparent recovery of functions after 6-OHDA lesions, including regeneration of injured neurons, compensation by remaining unaffected neurons, and sprouting of other catecholaminergic systems to replace degenerated terminals. jneurosci.org The transient nature of some abnormalities despite continued neurotransmitter depletion suggests that the affected brain regions are capable of compensatory mechanisms that can restore normal function. jneurosci.org
Compensatory adaptations have been observed in the remaining dopamine neurons in 6-OHDA-treated rats, sometimes leading to complete recovery from gross motor deficits or even preventing their manifestation. tandfonline.com These adaptations can include increased dopamine synthesis and release. jneurosci.org Studies using microdialysis in rats with partial unilateral 6-OHDA lesions found that extracellular dopamine concentrations in the striatum normalized during the resting state following recovery, even with significant depletion of dopamine in the tissue. umich.edu This normalization suggests that remaining dopamine terminals may be more active to maintain a normal supply of extracellular dopamine. umich.edu
Sprouting of dopaminergic elements in the cerebral cortex deprived of its noradrenergic innervation following a locus coeruleus lesion induced by 6-OHDA may play a role in mediating compensatory processes. jneurosci.org
Rehabilitative motor training, such as treadmill exercise, has been shown to attenuate the behavioral and neurochemical deficits induced by 6-OHDA injection in rats, facilitating functional recovery. e-jer.org, nih.gov Exercise can improve motor performance and enhance cognitive function in these models. e-jer.org
Grafting of dopamine-neuron-rich tissue has also been investigated as a strategy to promote functional recovery in 6-OHDA lesioned rats. oup.com Co-grafting fetal ventral mesencephalic tissue with olfactory ensheathing cells enhanced dopamine cell survival, striatal reinnervation, and functional recovery of motor behavior compared to grafting ventral mesencephalic tissue alone. oup.com
Here is a table summarizing aspects of functional recovery and compensatory mechanisms after 6-OHDA administration:
| Mechanism/Intervention | Animal Model | Key Finding | Source |
| Compensatory adaptations | Rats | Remaining dopamine neurons show adaptations, potentially leading to recovery from motor deficits. | tandfonline.com |
| Normalization of extracellular DA | Rats | Extracellular dopamine levels in striatum can normalize after partial lesions despite tissue depletion. | umich.edu |
| Sprouting of dopaminergic elements | Rats | May occur in areas deprived of noradrenergic innervation, potentially contributing to compensation. | jneurosci.org |
| Rehabilitative motor training | Rats | Attenuates behavioral and neurochemical deficits, facilitating functional recovery. | e-jer.org, nih.gov |
| Grafting of dopamine neurons | Rats | Can enhance functional recovery, particularly when co-grafted with supportive cells like olfactory ensheathing cells. | oup.com |
Neuroprotective Strategies Against L 6 Hydroxydopa Induced Damage
Antioxidant Interventions
Oxidative stress is a primary mechanism of 6-OHDA neurotoxicity, resulting from the compound's auto-oxidation and the subsequent generation of reactive oxygen species, including hydrogen peroxide, superoxide (B77818), and hydroxyl radicals. nih.govfrontiersin.orgresearchgate.netaginganddisease.org Antioxidant interventions aim to neutralize these harmful species and protect cellular components from oxidative damage.
Studies have demonstrated the neuroprotective effects of various antioxidants against 6-OHDA-induced toxicity in both in vitro and in vivo models. For instance, quercetin, a bioflavonoid, has shown protective effects in PC12 cells and zebrafish models by preventing 6-OHDA-induced apoptosis and attenuating dopaminergic neuron loss. semanticscholar.org Resveratrol and its liposomal formulation have also been evaluated, demonstrating protection of dopaminergic neurons in 6-OHDA-induced rats, marked by decreased levels of total ROS and improved total antioxidant capacity in nigral tissues. semanticscholar.org
Hesperetin, another flavonoid, protects SH-SY5Y cells against 6-OHDA-induced neurotoxicity by increasing the expression of antioxidant enzymes like GSH and SOD and reducing markers of oxidative stress such as MDA and ROS. ajol.info This protective effect is mediated, in part, through the activation of the NRF2/ARE signaling pathway, which upregulates antioxidant enzymes. ajol.infonih.govmdpi.comabcresearch.net Natural bio-antioxidants such as ellagic acid, α-lipoic acid, and myrtenal (B1677600) have also been investigated in a rat model of 6-OHDA-induced Parkinson's disease, showing reductions in lipid peroxidation and restoration of catalase activity and dopamine (B1211576) levels. mdpi.com Cerium oxide nanoparticles have also shown promise in ameliorating 6-OHDA-induced oxidative stress in SH-SY5Y cells, potentially through the activation of Nrf2 signaling. abcresearch.net
Experimental data on antioxidant interventions in 6-OHDA models:
| Antioxidant | Model System | Key Findings | Source |
| Quercetin | PC12 cells, Zebrafish | Prevented apoptosis, attenuated dopaminergic neuron loss. | semanticscholar.org |
| Resveratrol | 6-OHDA-induced rats | Decreased ROS, improved antioxidant capacity, protected dopaminergic neurons. | semanticscholar.org |
| Hesperetin | SH-SY5Y cells | Increased GSH and SOD, reduced MDA and ROS, activated NRF2 pathway. | ajol.info |
| Ellagic Acid | 6-OHDA-induced rats | Reduced lipid peroxidation, restored catalase activity and dopamine levels. | mdpi.com |
| α-Lipoic Acid | 6-OHDA-induced rats | Reduced lipid peroxidation, restored catalase activity and dopamine levels. | mdpi.com |
| Myrtenal | 6-OHDA-induced rats | Reduced lipid peroxidation, restored catalase activity and dopamine levels, most powerful neuroprotective effect. | mdpi.com |
| CeO2NPs | SH-SY5Y cells | Ameliorated oxidative stress, activated Nrf2 signaling, inhibited apoptosis. | abcresearch.net |
Modulation of Signaling Pathways
Modulating specific cellular signaling pathways can influence neuronal survival and vulnerability to 6-OHDA toxicity. Several pathways have been identified as potential targets for neuroprotection.
The PI3K/Akt and Erk1/2 signaling pathways have been implicated in the protective effects of various agents against 6-OHDA-induced damage. Basic fibroblast growth factor (bFGF) has shown neuroprotective effects in a Parkinson's disease rat model and in 6-OHDA-induced primary hippocampal neurons by activating both PI3K/Akt and Erk1/2 signals. aginganddisease.org Inhibition of these pathways partially attenuated the protective effects of bFGF. aginganddisease.org Artemisinin has also been shown to confer neuroprotection against 6-OHDA-induced neuronal injury in vitro and in vivo through the activation of the ERK1/2 pathway. mdpi.com Blocking the ERK pathway significantly reduced the protective effect of artemisinin. mdpi.com
The Nrf2 pathway, as mentioned in the antioxidant section, is a key regulator of the antioxidative response and its activation is considered a therapeutic target. nih.govmdpi.com Activation of the NRF2 pathway, leading to the increased expression of antioxidant enzymes like HO-1, GCLC, and GCLM, contributes to neuroprotection against 6-OHDA. ajol.infonih.govabcresearch.net
Other signaling pathways, such as the Hippo pathway, have also been explored. Inhibition of LATS, a component of the Hippo pathway, by compound A, demonstrated protection against 6-OHDA-induced cell damage in a murine model, potentially by reducing oxidative stress and promoting dopaminergic neuron survival. jst.go.jp Activation of YAP, downstream of LATS inhibition, may also contribute to this protection. jst.go.jp
Sirtuin 1 (SIRT1) activity has also been investigated. Bis-sulfonamide derivatives have shown neuroprotective potential against 6-OHDA-induced neuronal death in SH-SY5Y cells, enhancing SIRT1 activity. frontiersin.org This suggests that SIRT1 activation could be a mechanism for neuroprotection. frontiersin.org
The involvement of MAPK signaling pathways (JNK and p38) in 6-OHDA-induced apoptosis has been noted, while activation of ERK and Akt pathways can prevent this effect. mdpi.com Narcissoside has been shown to protect against 6-OHDA toxicity by enhancing the miR200a/Nrf-2/GSH axis and mediating MAPK/Akt associated signaling pathways, while inhibiting the phosphorylation of JNK and p38. mdpi.com
Early induction of ERK1/2 phosphorylation after 6-OHDA exposure may serve as a neuroprotective response. uchile.cl Protein Kinase D1 (PKD1) phosphorylation has also been shown to promote dopaminergic neuronal survival during 6-OHDA-induced oxidative stress. scienceopen.com
Key signaling pathways involved in neuroprotection against 6-OHDA:
| Signaling Pathway | Modulation/Activation By | Observed Effect | Source |
| PI3K/Akt | bFGF | Neuroprotection, anti-apoptotic effects. | aginganddisease.org |
| Erk1/2 | bFGF, Artemisinin | Neuroprotection, attenuated cell viability loss, reduced ROS, inhibited apoptosis. | aginganddisease.orgmdpi.com |
| NRF2/ARE | Hesperetin, ECN, CeO2NPs | Upregulation of antioxidant enzymes (HO-1, GCLC, GCLM), reduced oxidative stress, neuroprotection. | ajol.infonih.govmdpi.comabcresearch.net |
| Hippo (LATS inhibition) | Compound A | Reduced oxidative stress, promoted dopaminergic neuron survival. | jst.go.jp |
| SIRT1 | Bis-sulfonamide derivatives | Enhanced SIRT1 activity, restored cell viability, protected against mitochondrial dysfunction, decreased oxidative stress. | frontiersin.org |
| MAPK (ERK/Akt) | Narcissoside | Neuroprotection, inhibited JNK and p38 phosphorylation. | mdpi.com |
| PKD1 | 6-OHDA (early stage) | Promoted dopaminergic neuronal survival. | scienceopen.com |
Excitotoxicity Blockade
Excitotoxicity, characterized by excessive stimulation of glutamate (B1630785) receptors, has been implicated in neurodegenerative processes. L-6-Hydroxydopa has been reported to have neurotoxic properties that can be blocked by antagonists of the AMPA class of non-NMDA excitatory amino acid (EAA) receptors, such as CNQX. umich.edu Studies have shown that 6-hydroxy-DOPA can selectively displace [³H]AMPA binding in rodent brain, suggesting it could act as an excitotoxic agent via action at AMPA receptors. umich.edu While 6-hydroxy-DOPA was as potent as kainate in displacing [³H]AMPA binding, it showed less displacement of [³H]kainate binding and no significant displacement at NMDA, phencyclidine (PCP), or dopaminergic receptors. umich.edu These findings suggest a potential mechanism by which 6-hydroxy-DOPA could contribute to neurodegeneration through the activation of non-NMDA EAA receptors. umich.edu
Blocking excitotoxicity, particularly through the modulation of AMPA receptors, represents a potential neuroprotective strategy against 6-OHDA-induced damage.
Novel Therapeutic Compounds and Agents
The search for novel therapeutic compounds and agents to protect against 6-OHDA-induced neurotoxicity is an active area of research. Various classes of compounds and individual agents have demonstrated protective effects in experimental models.
Bis-sulfonamide derivatives have been identified as potential neuroprotective agents. frontiersin.org Several of these compounds have shown the ability to restore cell viability, protect against mitochondrial membrane dysfunction, decrease lactate (B86563) dehydrogenase (LDH) activity, reduce intracellular oxidative stress, and enhance SIRT1 activity in 6-OHDA-induced SH-SY5Y cells. frontiersin.org
Novel 1-hydroxypyridin-2-one (1,2-HOPO) metal chelators have also been investigated for their neuroprotective properties against 6-OHDA toxicity. oup.comnih.gov These compounds, comparable in efficacy to deferiprone (B1670187) (DFP), a known iron chelator, protect against 6-OHDA-induced cell death in SH-SY5Y cells. oup.comnih.gov The neuroprotective capacity of these compounds is attributed to their ability to chelate the neuronal labile iron pool, which is implicated in oxidative stress induced by 6-OHDA. oup.comnih.gov
Artemisinin, an antimalarial drug, has demonstrated neuroprotective effects against 6-OHDA-induced neuronal injury by activating the ERK1/2 pathway. mdpi.com Narcissoside has also shown promise, protecting against 6-OHDA-induced ROS and apoptosis through the miR200a/Nrf-2/GSH axis and modulation of MAPK/Akt signaling. mdpi.com
Pregnenolone, a neurosteroid, has exhibited potential neuroprotective properties against 6-OHDA-induced oxidative damage in SH-SY5Y cells by reducing oxidative stress and enhancing cell survival. dergipark.org.tr Trehalose has also been shown to attenuate 6-OHDA neurotoxicity in vitro by reducing oxidative stress and activating MAPK/AMPK signaling pathways. mdpi.com
Novel compounds showing neuroprotective effects against 6-OHDA:
| Compound Class/Agent | Model System | Key Findings | Source |
| Bis-sulfonamide derivatives | SH-SY5Y cells | Restored cell viability, protected mitochondria, decreased LDH, reduced oxidative stress, enhanced SIRT1 activity. | frontiersin.org |
| 1,2-HOPO metal chelators | SH-SY5Y cells | Protected against cell death, comparable to deferiprone, attributed to iron chelation. | oup.comnih.gov |
| Artemisinin | PC12 cells, SH-SY5Y cells, mice | Attenuated cell viability loss, reduced ROS, inhibited apoptosis, rescued dopaminergic neurons, activated ERK1/2 pathway. | mdpi.com |
| Narcissoside | SH-SY5Y cells, C. elegans | Protected against ROS and apoptosis, enhanced miR200a/Nrf-2/GSH axis, modulated MAPK/Akt signaling. | mdpi.com |
| Pregnenolone | SH-SY5Y cells | Improved cell viability, reduced oxidative stress, modulated antioxidative biomarkers. | dergipark.org.tr |
| Trehalose | In vitro | Attenuated neurotoxicity, reduced oxidative stress, activated MAPK/AMPK signaling. | mdpi.com |
Gene Therapy and Cellular Grafts
Gene therapy and cellular grafting approaches aim to protect against 6-OHDA-induced damage by delivering therapeutic genes or replacing lost dopaminergic neurons.
Gene therapy strategies in 6-OHDA models have explored the delivery of neurotrophic factors and modulation of gene expression. Lentiviral delivery of glial cell line-derived neurotrophic factor (GDNF) has shown long-term neurorestorative effects in mice with striatal 6-OHDA lesions. nih.gov Adenovirus encoding GDNF (AD-GDNF) injected near the substantia nigra successfully protected dopaminergic neurons from degeneration caused by 6-OHDA in rats. oxjournal.org Lentivirus-mediated expression of glutathione (B108866) peroxidase (GPx) has also been reported to protect against 6-hydroxydopa toxicity. nih.gov
Gene therapy targeting tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, has also been investigated. Intrastriatal transduction of the TH gene can result in considerable behavioral recovery in 6-OHDA lesioned rats. oxjournal.org A CRISPR gene activation system targeting TH expressed in astrocytes has also shown recovery of dopamine production and reduction in motor asymmetry in the 6-OHDA rat model. mdpi.com Other neurotrophic factors like mesencephalic astrocyte-derived neurotrophic factor (MANF) delivered via gene therapy have shown efficacy in ameliorating motor deficits in rodent 6-OHDA models. mdpi.com Gene therapy using synthetic microRNA directed against GAD67 has also shown beneficial effects on motor behavior in 6-OHDA lesioned rats. researchgate.net
Cellular grafting involves transplanting dopaminergic cells into the damaged brain regions to replace lost neurons and restore function. Cells derived from fetal ventral mesencephalic (FVM) tissue were among the first types used for brain grafting in the 6-OHDA rat model, demonstrating survival and functional recovery. wjgnet.com Adrenal medullary (AM) tissue grafted into the lateral ventricle of 6-OHDA-lesioned rats also reduced motor deficits. wjgnet.com Studies using human induced pluripotent stem cell (hiPSC)-derived dopaminergic neurons have shown survival and functional recovery in the 6-OHDA model. lu.sebiorxiv.org These grafts can release dopamine, contributing to the normalization of motor responses. wjgnet.com Strategies to improve graft function, such as neutralizing Nogo-A, a neurite growth inhibitor, have also been explored in 6-OHDA-lesioned rats receiving VM tissue transplants. frontiersin.org
Approaches in Gene Therapy and Cellular Grafts against 6-OHDA damage:
| Strategy | Method/Agent | Model System | Key Findings | Source |
| Gene Therapy | Lentiviral GDNF delivery | 6-OHDA-lesioned mice | Long-term neurorestorative effects. | nih.gov |
| Gene Therapy | AD-GDNF injection | 6-OHDA-lesioned rats | Protected dopaminergic neurons from degeneration. | oxjournal.org |
| Gene Therapy | Lentivirus-mediated GPx expression | Not specified | Protection against 6-hydroxydopa toxicity. | nih.gov |
| Gene Therapy | Intrastriatal TH gene transduction | 6-OHDA lesioned rats | Considerable behavioral recovery. | oxjournal.org |
| Gene Therapy | CRISPR gene activation targeting TH in astrocytes | 6-OHDA rat model | Recovery of dopamine production, reduced motor asymmetry. | mdpi.com |
| Gene Therapy | MANF delivery | Rodent 6-OHDA models | Ameliorated motor deficits. | mdpi.com |
| Gene Therapy | Synthetic microRNA against GAD67 | 6-OHDA lesioned rats | Beneficial effect on motor behavior. | researchgate.net |
| Cellular Grafts | Fetal Ventral Mesencephalic (FVM) tissue | 6-OHDA rat model | Survival and functional recovery. | wjgnet.com |
| Cellular Grafts | Adrenal Medullary (AM) tissue | 6-OHDA-lesioned rats | Reduced motor deficits. | wjgnet.com |
| Cellular Grafts | hiPSC-derived dopaminergic neurons | 6-OHDA model | Survival and functional recovery, dopamine release. | lu.sebiorxiv.org |
| Cellular Grafts | VM tissue with Nogo-A neutralization | 6-OHDA-lesioned rats | Improved graft function. | frontiersin.org |
Advancements in L 6 Hydroxydopa Research Methodologies and Paradigms
Development of Refined Lesioning Techniques
The use of L-6-Hydroxydopa to model Parkinson's disease has transitioned from creating extensive, near-complete lesions of the nigrostriatal pathway to more sophisticated and graded lesioning protocols. researchgate.netnih.gov This refinement allows for the study of different stages of the disease, from early, subtle changes to late-stage, severe motor deficits. nih.gov
Initially, high doses of 6-OHDA were often injected into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc), resulting in a rapid and massive loss of dopaminergic neurons. mdpi.commdsabstracts.org While effective at replicating the severe motor symptoms of advanced Parkinson's disease, these models were often associated with high mortality rates and did not accurately reflect the progressive nature of the human condition. mdpi.commdpi.comresearchgate.net
More recent methodologies focus on creating partial and more localized lesions, which better mimic the early stages of the disease. nih.govbiorxiv.org This is achieved through several refined techniques:
Site-Specific Injections: Researchers now commonly inject 6-OHDA directly into the striatum. mdpi.com This approach leads to a retrograde degeneration of SNc neurons that is more gradual and progressive, better reflecting the disease's timeline. mdpi.comnih.gov
Dose-Dependent Lesioning: Studies have characterized the effects of varying the dose of 6-OHDA to produce a graded loss of dopaminergic neurons. nih.govnih.gov Lower doses can induce a partial loss of neurons, allowing for the investigation of compensatory mechanisms and the subtle onset of non-motor symptoms. biorxiv.org
Improved Surgical and Post-Operative Care: Enhanced protocols for pre- and post-operative care have been developed to improve the well-being and survival rates of animals, particularly in more fragile mouse models. mdpi.comresearchgate.net This increases the reliability of the data and addresses ethical concerns. researchgate.net
Neonatal Lesioning: Some research employs 6-OHDA injections in neonatal rodents. Partial lesions at this early stage can induce significant compensatory axonal sprouting from the surviving dopaminergic neurons, offering a model to study neuronal plasticity and resilience. biorxiv.org
These refinements have transformed the 6-OHDA model from a tool that primarily reproduced end-stage motor deficits into a versatile platform for studying the full spectrum of Parkinson's disease, including its progressive nature and non-motor symptoms. nih.govmdpi.com
Application of Advanced Imaging and Biochemical Assays
The evolution of lesioning techniques has been paralleled by the application of sophisticated imaging and biochemical methods to characterize the effects of this compound in vivo. These advanced assays provide a dynamic and quantitative picture of the neurodegenerative process, moving beyond simple post-mortem histological analysis.
Advanced Imaging Techniques: Non-invasive molecular imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) have become instrumental in longitudinally studying 6-OHDA models. nih.govcriver.com These techniques allow for the repeated measurement of various neurochemical parameters within the same animal over time, facilitating a direct comparison with the human disease state. nih.gov
| Imaging Modality | Radiotracer | Biological Target/Process Measured | Key Findings in this compound Models |
| PET | [¹⁸F]FDOPA | Dopamine (B1211576) synthesis and turnover | Sensitive to 6-OHDA lesioning, showing reduced uptake in the ipsilateral striatum. nih.gov |
| PET | [¹¹C]DTBZ | Vesicular Monoamine Transporter 2 (VMAT2) density | Assesses the severity of dopaminergic denervation. nih.gov |
| PET | [¹⁸F]-FDG | Glucose metabolism | Reveals significant hypometabolism in the ipsilateral sensory-motor cortex and other connected regions. mdsabstracts.orgnih.gov |
| PET / SPECT | [¹⁸F]-FECT / ¹²³I-β-CIT | Dopamine Transporter (DAT) binding | Shows severely decreased DAT binding in the ipsilateral caudate-putamen, nucleus accumbens, and substantia nigra. criver.comnih.gov |
These imaging techniques provide a validated in-vivo characterization of the model, showing molecular-functional impairments in cortico-subcortical networks that correspond to those seen in human Parkinson's disease patients. nih.gov
Advanced Biochemical Assays: In addition to imaging, advanced in-vivo biochemical assays offer real-time measurement of neurochemicals in the brain.
In Vivo Microdialysis: This technique allows for the sampling of extracellular fluid from specific brain regions in freely moving animals. nih.gov Coupled with analytical methods like High-Performance Liquid Chromatography (HPLC), it can measure baseline and stimulated levels of dopamine and its metabolites (e.g., DOPAC, HVA), providing a direct assessment of dopaminergic function and compensatory changes in the contralateral hemisphere. nih.govcriver.com
In Vivo Voltammetry: Electrochemical methods like in vivo voltammetry use implanted microelectrodes to detect real-time changes in neurotransmitter levels. nih.govmdpi.com Studies have used this technique to track the appearance of 6-OHDA in the striatum after injection and to monitor the subsequent degradation of dopamine neurons and their potential for functional recovery over several months. nih.gov
These advanced assays provide a high-resolution view of the dynamic biochemical changes that occur following a 6-OHDA lesion, complementing the anatomical and metabolic information gained from imaging. nih.govnih.gov
Integration of Multi-Omics Approaches
To gain a more holistic understanding of the molecular cascades initiated by this compound, researchers have increasingly integrated "multi-omics" approaches. thermofisher.comnih.govnews-medical.net This involves the large-scale analysis of different classes of biological molecules—such as proteins (proteomics) and metabolites (metabolomics)—to build a comprehensive picture of the cellular response to neurotoxicity. thermofisher.comnih.gov
Proteomics: Proteomic studies in 6-OHDA models aim to identify proteins whose expression levels or states are altered during the neurodegenerative process. researchgate.netnih.govnih.gov Using techniques like two-dimensional gel electrophoresis (2D-PAGE) in conjunction with mass spectrometry, researchers have identified numerous proteins involved in dopaminergic neuronal death. researchgate.netnih.gov
Identified Proteins: Studies have reported altered levels of proteins involved in glycolysis (alpha-enolase), cytoskeletal structure (beta-actin), mitochondrial function (NADH-ubiquinone oxidoreductase 30kDa subunit), and cell survival (prohibitin). researchgate.netnih.govnih.gov
Metabolomics: Metabolomics analyzes the global profile of small-molecule metabolites in a biological system. mdpi.com Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, studies have investigated the metabolic signature of 6-OHDA toxicity in both intracellular (endo-metabolome) and extracellular (exo-metabolome) environments of cell models. mdpi.comresearchgate.net
Altered Pathways: Pathway analysis has revealed significant alterations in several key metabolic pathways following 6-OHDA treatment. mdpi.com These include:
Glutathione (B108866) metabolism
Taurine and hypotaurine (B1206854) metabolism
Pyruvate metabolism
Glycolysis and gluconeogenesis
Arginine and proline metabolism
Mechanistic Insights: These metabolic changes point towards a mechanism centered on a defective mitochondrial electron transport chain and a response to reactive oxygen species (ROS)-induced oxidative stress. mdpi.com For instance, increased intracellular levels of glutathione (GSH) indicate a response to oxidative stress. mdpi.com
The integration of these multi-omics datasets provides a powerful, systems-level view of the cellular response to this compound, uncovering complex molecular signatures and identifying novel pathways involved in neurodegeneration. thermofisher.comnih.gov
Philosophical Underpinnings and Research Paradigms
The use of L-6-Hydroxydopamine in research is not merely a technical exercise; it is also shaped by evolving philosophical underpinnings and research paradigms. The scientific community's approach to this neurotoxin model has matured, reflecting a greater appreciation for its limitations and a more nuanced understanding of its utility.
From a Simple "PD Model" to a Tool for Mechanistic Discovery: The initial paradigm viewed the 6-OHDA-lesioned animal as a straightforward model of Parkinson's disease, primarily for testing symptomatic therapies. mdpi.comnih.gov However, it became clear that the model does not recapitulate all key pathological features of the human disease, most notably the formation of Lewy bodies. mdpi.commdpi.com This has led to a paradigm shift. The 6-OHDA model is now less regarded as a perfect replica of the disease and more as a powerful tool to investigate specific cellular and molecular processes known to be involved in Parkinson's pathophysiology. nih.govresearchgate.net The research focus has shifted to using the model to dissect fundamental mechanisms such as:
Oxidative stress nih.govnih.gov
Mitochondrial dysfunction mdpi.com
Neuroinflammation nih.gov
Apoptotic cell death nih.govnih.gov
Ethical Considerations and Model Refinement: Growing ethical considerations in animal research have also profoundly influenced the use of the 6-OHDA model. youtube.com The principles of the "3Rs" (Replacement, Reduction, and Refinement) have driven efforts to improve experimental protocols. This includes using the minimum dose of toxin necessary to achieve the desired scientific outcome, improving post-operative care to reduce suffering and mortality, and employing non-invasive imaging to reduce the number of animals needed for longitudinal studies. researchgate.netpsu.edubohrium.com The ethical imperative to ensure the humane treatment of laboratory animals has become a core component of the research paradigm. nih.gov
Expanding the Scope to Non-Motor Symptoms: The understanding of Parkinson's disease itself has evolved, with a greater recognition of the importance and prevalence of non-motor symptoms. This has, in turn, broadened the application of the 6-OHDA model. Researchers now use variants of the model to study depression, anxiety, and cognitive deficits that are common in PD patients, reflecting a more holistic research paradigm that embraces the complexity of the disease beyond its cardinal motor features. nih.govmdpi.com
This philosophical evolution ensures that the L-6-Hydroxydopamine model remains a relevant and ethically considered tool, continually adapting to new scientific questions and societal values.
Future Directions in L 6 Hydroxydopa Research
Elucidating Unexplored Neurotoxic Mechanisms
While oxidative stress and mitochondrial dysfunction are well-established mechanisms of 6-OHDA neurotoxicity, the intricate details and potential unexplored pathways warrant further investigation researchgate.netuchile.clscienceasia.org. Future research should aim to:
Identify and characterize novel reactive species and their targets: Beyond the known reactive oxygen species (ROS) generated during 6-OHDA auto-oxidation, other reactive intermediates or species might contribute to cellular damage. Research could focus on identifying these species and the specific cellular macromolecules (proteins, lipids, nucleic acids) they interact with and damage researchgate.netuchile.cl.
Investigate the role of specific protein modifications: 6-OHDA and its quinone derivatives can covalently modify proteins, potentially altering their function and contributing to toxicity tandfonline.com. Future studies could employ advanced proteomic techniques to identify the full spectrum of proteins modified by 6-OHDA in different neuronal compartments and determine the functional consequences of these modifications.
Explore the interplay between oxidative stress and other cellular pathways: The interaction between 6-OHDA-induced oxidative stress and other pathways, such as those involved in inflammation, protein degradation (e.g., the proteasome and autophagy), and endoplasmic reticulum stress, needs further detailed exploration uchile.clnih.gov. Understanding these interactions could reveal synergistic or antagonistic effects that contribute to neuronal vulnerability or resilience. For instance, research suggests 6-OHDA can impair proteasomal and mitochondrial function, indirectly triggering apoptosis psychiatryonline.org.
Determine the precise mechanisms of mitochondrial complex inhibition: While 6-OHDA is known to inhibit mitochondrial respiratory chain complexes I and IV, the exact binding sites and the dynamic nature of this inhibition require further clarification researchgate.netuchile.cl. High-resolution structural and biochemical studies could provide deeper insights into how 6-OHDA disrupts mitochondrial function.
Uncover the impact on specific signaling pathways: Studies have indicated that 6-OHDA can influence various signaling pathways, such as the JNK/c-Jun pathway and STAT3 phosphorylation plos.orgnih.gov. Further research is needed to fully map the downstream consequences of these pathway modulations and their contribution to neurodegeneration. Decreased STAT3 phosphorylation, for example, may be involved in 6-OHDA's neurotoxic mechanisms on dopaminergic neurons nih.gov.
Developing More Specific and Translatable Neurodegeneration Models
The 6-OHDA model is a valuable tool, but refining its specificity and translatability to human neurodegenerative diseases is crucial for future progress. Key areas for development include:
Creating models that better mimic the progressive nature of neurodegeneration: Current 6-OHDA models often involve acute or subacute lesions. Developing models that more closely recapitulate the slow, progressive loss of neurons seen in human neurodegenerative diseases would enhance their translational value. This could involve exploring different administration paradigms or genetic modifications in conjunction with 6-OHDA.
Improving the selectivity of 6-OHDA lesions: While 6-OHDA primarily targets catecholaminergic neurons, off-target effects can occur. Future research could focus on developing strategies to enhance the specificity of 6-OHDA delivery or toxicity to particular neuronal populations, perhaps through targeted delivery systems or genetic approaches.
Developing models that incorporate the complexity of human pathology: Human neurodegenerative diseases often involve the aggregation of specific proteins (e.g., alpha-synuclein (B15492655) in PD) and widespread pathology beyond dopaminergic systems conicet.gov.ar. Future 6-OHDA models could be combined with genetic manipulations that induce protein aggregation or target other vulnerable brain regions to better reflect the multifaceted nature of these diseases. Some studies already utilize 6-OHDA in models involving alpha-synuclein overexpression nih.gov.
Standardizing cell-based models: While SH-SY5Y cells exposed to 6-OHDA are widely used, standardization of differentiation protocols and treatment paradigms is needed to ensure reproducibility and comparability across studies researchgate.neten-journal.org. Developing differentiated neuronal models that more closely resemble mature dopaminergic neurons in vivo is also a critical step en-journal.org.
Utilizing non-rodent animal models: Exploring the use of 6-OHDA in non-rodent animal models could provide valuable insights and help bridge the gap between basic science and clinical research frontiersin.orgfrontiersin.org.
Identification of Novel Neuroprotective Targets
A deeper understanding of 6-OHDA's neurotoxic mechanisms can pave the way for identifying novel targets for neuroprotective therapies. Future research should focus on:
Targeting specific steps in 6-OHDA-induced oxidative stress: Identifying the key enzymes or pathways involved in the generation of specific reactive species or the cellular responses to oxidative damage could reveal novel therapeutic targets. For example, understanding the role of enzymes involved in 6-OHDA auto-oxidation or the subsequent Fenton chemistry could highlight potential inhibitory targets.
Modulating mitochondrial function: Given the critical role of mitochondrial dysfunction, identifying ways to protect mitochondria from 6-OHDA-induced damage or enhance mitochondrial repair mechanisms represents a promising avenue uchile.cl. This could involve targeting mitochondrial complex I or IV directly or exploring pathways that regulate mitochondrial dynamics and quality control.
Interfering with protein modification and aggregation: If specific protein modifications or the aggregation of certain proteins are found to be critical in 6-OHDA toxicity, targeting the enzymes responsible for these modifications or the pathways involved in protein clearance could be therapeutic tandfonline.compsychiatryonline.org.
Exploring the therapeutic potential of modulating signaling pathways: Further research into how 6-OHDA affects pathways like JNK, p38, ERK, and STAT3 could identify specific nodes within these pathways that can be targeted to promote neuronal survival plos.orgnih.gov.
Identifying endogenous protective mechanisms: Investigating the cellular defense mechanisms that are overwhelmed by 6-OHDA toxicity could reveal endogenous pathways that can be therapeutically enhanced. For instance, the role of antioxidant systems and chaperone proteins in mitigating 6-OHDA effects warrants further study researchgate.netnih.gov.
Q & A
Q. How can researchers conduct a scoping review to identify gaps in this compound literature?
- Methodological Answer: Follow Arksey & O’Malley’s framework: (1) Define objectives via PICO (Population, Intervention, Comparison, Outcome); (2) Search databases (PubMed, Embase) with controlled vocabulary (MeSH terms); (3) Screen studies using PRISMA-ScR; (4) Chart data into themes (e.g., mechanistic studies vs. therapeutic trials); (5) Consult stakeholders to prioritize unanswered questions. Tools like Covidence streamline screening .
Q. What ethical guidelines apply to studies involving this compound in animal models?
- Methodological Answer: Comply with ARRIVE 2.0 guidelines for reporting. Justify sample sizes via power analysis to minimize animal use. Monitor welfare using validated scales (e.g., LABORAS for distress). Obtain approval from institutional IACUC/equivalent, ensuring adherence to the 3Rs (Replacement, Reduction, Refinement). Pre-register protocols on platforms like OSF to enhance transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
